DiSC18(3)
Description
BenchChem offers high-quality DiSC18(3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DiSC18(3) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C53H85ClN2O4S2 |
|---|---|
Poids moléculaire |
913.8 g/mol |
Nom IUPAC |
(2E)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;perchlorate |
InChI |
InChI=1S/C53H85N2S2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-54-48-40-33-35-42-50(48)56-52(54)44-39-45-53-55(49-41-34-36-43-51(49)57-53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-45H,3-32,37-38,46-47H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
OPYVTERQQUMURQ-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Foundational & Exploratory
DiSC3(5) Fluorescent Dye: A Technical Guide for Cellular and Mitochondrial Membrane Potential Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DiSC3(5), or 3,3'-Dipropylthiadicarbocyanine iodide, is a lipophilic, cationic fluorescent dye widely utilized in life sciences research to investigate plasma and mitochondrial membrane potential.[1][2] Its sensitivity to changes in transmembrane potential makes it an invaluable tool for studying cellular physiology, drug effects, and antimicrobial mechanisms.[2][3] This technical guide provides a comprehensive overview of DiSC3(5), including its mechanism of action, spectral properties, experimental protocols, and data interpretation, tailored for researchers, scientists, and professionals in drug development.
Core Principles and Mechanism of Action
DiSC3(5) is a potentiometric probe that operates on the principle of the Nernst equilibrium.[3][4] As a positively charged (cationic) molecule, it is drawn across polarized biological membranes by the negative-inside membrane potential.[3][4]
In energized cells with a hyperpolarized (highly negative) membrane potential, DiSC3(5) accumulates within the cytoplasm or mitochondria.[1] This accumulation leads to the formation of non-fluorescent or weakly fluorescent aggregates (dimers and polymers), resulting in a significant quenching of the dye's fluorescence signal.[1][3][5]
Conversely, when the membrane depolarizes (becomes less negative), the driving force for DiSC3(5) accumulation is reduced. The dye is consequently released from the cell or mitochondrial matrix into the extracellular medium or cytoplasm, respectively.[1][3] This disaggregation into fluorescent monomers leads to a measurable increase in fluorescence intensity, a phenomenon known as dequenching.[1][3] Therefore, a decrease in fluorescence corresponds to membrane hyperpolarization, while an increase in fluorescence indicates depolarization.
This dynamic response allows for real-time monitoring of membrane potential changes in various cell types, including bacteria and eukaryotic cells.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative properties of DiSC3(5) fluorescent dye.
Table 1: Physicochemical and Spectral Properties
| Property | Value | Reference(s) |
| Full Chemical Name | 3,3'-Dipropylthiadicarbocyanine iodide | [1][7] |
| CAS Number | 53213-94-8 | [7][8] |
| Molecular Formula | C₂₅H₂₇IN₂S₂ | [8][9] |
| Molecular Weight | 546.53 g/mol | [8][9] |
| Excitation Maximum (Ex) | ~622 nm | [1][6][7] |
| Emission Maximum (Em) | ~670 nm | [1][6][7] |
| Solubility | Soluble in DMSO and Ethanol | [1][8] |
Table 2: Experimental Parameters
| Parameter | Recommended Range/Value | Reference(s) |
| Stock Solution Concentration | 1-5 mM (in DMSO or Ethanol) | [1][8] |
| Working Solution Concentration | 1-5 µM (in buffer or medium) | [1][8] |
| Suspension Cell Density | 1 x 10⁶ cells/mL | [6][8] |
| Incubation Time | 2-20 minutes at 37°C | [1][8] |
| IC50 (Mitochondrial NAD-linked respiration) | 8 µM | [6][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are foundational protocols for the use of DiSC3(5).
Protocol 1: Preparation of DiSC3(5) Solutions
-
Stock Solution (1-5 mM):
-
Dissolve the required mass of DiSC3(5) powder in high-quality, anhydrous DMSO or ethanol. For example, to make a 1 mM stock solution, dissolve 5.47 mg of DiSC3(5) (MW: 546.53) in 10 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[8]
-
-
Working Solution (1-5 µM):
-
On the day of the experiment, dilute the stock solution into a suitable buffer (e.g., PBS, HBSS) or serum-free cell culture medium to the final desired working concentration.[1][8]
-
The optimal concentration should be determined empirically for each cell type and experimental condition, but a starting range of 1-5 µM is recommended.[1]
-
Protocol 2: Staining of Suspension Cells
-
Cell Preparation: Harvest cells and wash them with a suitable buffer. Resuspend the cells in the pre-warmed (37°C) buffer or medium at a density of approximately 1 x 10⁶ cells/mL.[8]
-
Staining: Add the DiSC3(5) working solution to the cell suspension to achieve the final desired concentration.
-
Incubation: Incubate the cell suspension for 2-20 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type and should be determined empirically to allow for sufficient dye accumulation and signal quenching.[1][8]
-
Measurement: After incubation, the fluorescence can be measured directly using a fluorometer, fluorescence microscope, or flow cytometer. For fluorometric measurements, transfer the cell suspension to a cuvette or microplate.
Protocol 3: Staining of Adherent Cells
-
Cell Culture: Grow adherent cells on a sterile support, such as glass coverslips or in a clear-bottom microplate, until they reach the desired confluency.
-
Washing: Gently wash the cells twice with a pre-warmed (37°C) buffer (e.g., PBS) to remove any residual medium.
-
Staining: Add the DiSC3(5) working solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 2-20 minutes at 37°C, protected from light.[1][8]
-
Washing (Optional but Recommended): Gently wash the cells two to three times with the pre-warmed buffer to remove excess dye from the medium.[1]
-
Measurement: Immediately analyze the cells using a fluorescence microscope.
Visualizations: Workflows and Signaling Pathways
Mechanism of DiSC3(5) in Response to Membrane Potential
The following diagram illustrates the core mechanism of DiSC3(5) as it responds to changes in cellular membrane potential.
Caption: Mechanism of DiSC3(5) fluorescence change with membrane potential.
Experimental Workflow for Measuring Membrane Depolarization
This diagram outlines a typical experimental workflow for using DiSC3(5) to measure changes in membrane potential induced by a stimulus, such as a drug or antimicrobial peptide.
Caption: Standard workflow for a DiSC3(5) membrane depolarization assay.
Signaling Pathway of Antimicrobial-Induced Depolarization
This diagram illustrates the logical sequence of events when using DiSC3(5) to assess the membrane-disrupting activity of an antimicrobial peptide (AMP).
Caption: Pathway of AMP-induced depolarization measured by DiSC3(5).
References
- 1. DiSC3(5)_TargetMol [targetmol.com]
- 2. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemscene.com [chemscene.com]
DiSC3(5) spectral properties and excitation/emission wavelengths
An In-depth Technical Guide to the Spectral Properties and Application of DiSC3(5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dipropylthiadicarbocyanine iodide, commonly known as DiSC3(5), is a lipophilic, cationic fluorescent dye widely utilized for the real-time measurement of plasma and mitochondrial membrane potential.[1][2] Its sensitivity to changes in transmembrane potential makes it an invaluable tool in various research fields, including microbiology, cell biology, and drug discovery, particularly for assessing the effects of antimicrobial compounds or ion channel modulators.[3][4][5] This guide provides a comprehensive overview of its spectral properties, mechanism of action, and detailed protocols for its application.
Mechanism of Action
DiSC3(5) functions as a potentiometric probe. As a positively charged molecule, it is drawn across the cell membrane by a negative-inside membrane potential (hyperpolarization).[3][6] This accumulation within the cell or mitochondria leads to a high internal concentration, causing the dye molecules to form non-fluorescent aggregates (a process known as self-quenching).[3][4][6] Consequently, a suspension of hyperpolarized cells stained with DiSC3(5) will exhibit low fluorescence.
Conversely, when the membrane depolarizes (becomes less negative), the driving force for accumulation is lost. The dye is released from the cells back into the surrounding medium, where it disaggregates into fluorescent monomers.[2][6][7] This de-quenching results in a measurable increase in fluorescence intensity.[3][8] This dynamic relationship allows for the sensitive, real-time tracking of membrane potential changes.[2]
Spectral Properties
The spectral properties of DiSC3(5) can vary slightly depending on the solvent and whether the dye is in a monomeric or aggregated state. The most commonly cited values are summarized below.
| Property | Wavelength (nm) | Condition / Notes | Source(s) |
| Excitation Maximum (λex) | ~622 nm | In various buffers; common for fluorometry. | [1][2][7][9][10] |
| ~651-652 nm | Reported for absorbance maximum. | [11][12][13] | |
| Emission Maximum (λem) | ~670 nm | In various buffers; common for fluorometry. | [1][2][7][9][10] |
| ~675 nm | Reported alongside 651 nm absorbance. | [11][12] | |
| ~688 nm | Emission maximum can shift upon entering cells during hyperpolarization. | [7] | |
| Absorption Maximum (λabs) | ~651 nm | Corresponds to the primary visible absorption band. | [11][12] |
| ~358 nm | A secondary absorption peak in the UV range. | [7][14] |
Experimental Protocols
Accurate and reproducible results depend on careful preparation of reagents and optimized staining procedures.
1. Stock Solution Preparation
-
Reagent : DiSC3(5) powder.
-
Solvent : High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH).[1][2]
-
Procedure : Prepare a stock solution at a concentration of 1-5 mM. If the compound does not dissolve completely, gentle warming or sonication can be applied.[1][15]
-
Storage : Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1][15]
2. Working Solution Preparation
-
Procedure : On the day of the experiment, dilute the stock solution into a suitable aqueous buffer to a final working concentration of 1-5 µM.[15] For bacterial studies, concentrations of 1-2 µM are often optimal.[6][16]
-
Buffer Choice : Suitable buffers include serum-free culture medium, Phosphate-Buffered Saline (PBS), or HEPES-buffered saline (HBSS).[15] For bacterial assays, growth medium such as LB can be used, sometimes supplemented with BSA to reduce dye absorption to plasticware.[6]
-
Optimization : The ideal working concentration is cell-type dependent and should be determined empirically by testing a range of concentrations to achieve the best signal-to-noise ratio.[6][15]
3. Staining Protocol for Suspension Cells (Fluorometry / Flow Cytometry)
-
Harvest cells and wash as required. Resuspend them in the chosen buffer at the optimized density (e.g., 1x10^6 cells/mL for mammalian cells, or an OD600 of 0.2-0.3 for bacteria).[1][6]
-
Add the DiSC3(5) working solution to the cell suspension.
-
Incubate at 37°C for a period of 2 to 20 minutes. The time should be optimized to allow for maximum dye uptake and fluorescence quenching.[2][15]
-
For flow cytometry, cells may be analyzed directly. For fluorometry, the suspension is placed in a cuvette for measurement. Washing is typically not performed before fluorometric kinetic assays.[6]
4. Staining Protocol for Adherent Cells (Fluorescence Microscopy)
-
Grow cells on sterile glass coverslips or in imaging-compatible plates.[1][15]
-
Remove the culture medium and gently wash the cells.
-
Add 100-200 µL of the DiSC3(5) working solution, ensuring the cell monolayer is fully covered.[1][15]
-
Incubate at 37°C for 2-20 minutes, protected from light.[1][15]
-
Gently drain the dye solution and wash the cells two to three times with pre-warmed growth medium or buffer to remove extracellular dye. Each wash can include a 5-10 minute incubation.[1][2]
-
Mount the coverslip and proceed immediately to imaging.
Applications and Data Acquisition
1. Fluorometry for Kinetic Analysis
This is the most common application, used to measure population-level changes in membrane potential over time.
-
Protocol :
-
Place the stained cell suspension in a temperature-controlled fluorometer.
-
Set the excitation and emission wavelengths (e.g., 622 nm and 670 nm, respectively).[10]
-
Record a baseline fluorescence signal until it is stable, representing the quenched state of the polarized cells.[3][6]
-
Inject the test compound (e.g., a potential antimicrobial or ion channel modulator) and continue recording. An increase in fluorescence indicates membrane depolarization.[6][10]
-
(Optional) At the end of the experiment, inject a known depolarizing agent, such as the ionophore gramicidin (B1672133) or valinomycin, to induce maximal depolarization and establish the maximum fluorescence signal for normalization.[3][6]
-
2. Fluorescence Microscopy
Microscopy allows for the qualitative and quantitative analysis of membrane potential at the single-cell level.[6][16] This is particularly useful for observing heterogeneity in a cell population's response to a stimulus.[6] Polarized cells will appear dimly fluorescent, while depolarized cells will show a marked increase in brightness.[16]
3. Flow Cytometry
Flow cytometry can also be used to assess membrane potential changes in individual cells within a large population. DiSC3(5)-labeled cells can typically be analyzed using a flow cytometer's far-red fluorescence channel (e.g., FL3).[2][15] An increase in fluorescence intensity in this channel corresponds to membrane depolarization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicine.tulane.edu [medicine.tulane.edu]
- 11. DiSC3(5) [3,3'-Dipropylthiadicarbocyanine iodide] - 100 mg [eurogentec.com]
- 12. DiSC3(5) [3,3'-Dipropylthiadicarbocyanine iodide] - 100 mg [anaspec.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. frontiersin.org [frontiersin.org]
An In-depth Technical Guide to DiSC3(5) Fluorescence Quenching and Dequenching for Membrane Potential Measurement
For Researchers, Scientists, and Drug Development Professionals
Core Principle of DiSC3(5) Fluorescence
3,3'-Dipropylthiadicarbocyanine iodide, or DiSC3(5), is a lipophilic, cationic fluorescent probe extensively utilized for the real-time monitoring of membrane potential in a variety of cell types, including bacteria and mitochondria.[1][2] Its mechanism of action is predicated on its ability to respond to the electrical potential gradient across cellular membranes.
In energized cells, which typically maintain a negative internal membrane potential, the positively charged DiSC3(5) molecules are driven into the cell, accumulating within the cytoplasmic membrane.[3][4][5] This accumulation leads to the formation of dye aggregates, which results in a significant self-quenching of the dye's fluorescence.[6][7] Consequently, a suspension of polarized cells stained with DiSC3(5) will exhibit low overall fluorescence.
Conversely, when the membrane potential is dissipated, a process known as depolarization, the driving force for DiSC3(5) accumulation is lost. The dye is then rapidly released from the cell membrane back into the surrounding medium.[3][5] This disaggregation of the dye molecules leads to a significant increase in fluorescence, a phenomenon termed dequenching.[4][6] The change in fluorescence intensity is directly proportional to the extent of membrane potential alteration, providing a robust method for its measurement.[8]
The excitation and emission maxima for DiSC3(5) are approximately 622 nm and 670 nm, respectively.[1]
Key Signaling and Experimental Workflow
The process of using DiSC3(5) to measure membrane potential involves several key steps, from the initial staining of the cells to the induction of depolarization and the subsequent measurement of fluorescence changes.
Caption: Experimental workflow for measuring membrane potential using DiSC3(5).
Mechanism of Quenching and Dequenching
The fluorescence modulation of DiSC3(5) is a direct consequence of its concentration-dependent aggregation within the cell membrane. This process can be visualized as a dynamic equilibrium influenced by the cell's membrane potential.
Caption: The relationship between membrane potential and DiSC3(5) fluorescence state.
Quantitative Data Summary
The following tables summarize key quantitative parameters for DiSC3(5) assays, compiled from various studies.
| Parameter | Value | Notes |
| Excitation Wavelength | ~622 nm | Can be measured with a fluorometer equipped with appropriate filters (e.g., 610 ± 5 nm).[1][4] |
| Emission Wavelength | ~670 nm | Can be measured with a fluorometer equipped with appropriate filters (e.g., 660 ± 5 nm).[1][4] |
| Stock Solution | 1-5 mM in DMSO or EtOH | It is crucial to maintain a final DMSO concentration that does not affect the cells but ensures dye solubility (e.g., 0.5-1%).[1][2][4] |
| Working Concentration | 0.5 - 5 µM | The optimal concentration should be determined empirically for each cell type and experimental condition. Higher concentrations can lead to reduced differences between polarized and depolarized states.[1][4][5] |
| Cell Density (Bacteria) | OD600 of 0.2 - 0.3 | Cell density should be optimized to achieve a strong quenching response.[4] |
| Experimental Condition/Agent | Typical Concentration | Effect on DiSC3(5) Fluorescence |
| Gramicidin (B1672133) | 1-5 µM | Dequenching (Depolarization) |
| Valinomycin | 4-5 µM | Dequenching (Depolarization) |
| Polymyxin B (PMB) | 7-20 µg/ml | Dequenching (Depolarization) |
| Polymyxin B Nonapeptide (PMBN) | 30-31 µM (or 30 µg/ml) | Can enhance DiSC3(5) uptake in Gram-negative bacteria.[5] |
| BSA (in buffer) | 0.5 mg/ml | Reduces absorption of DiSC3(5) to polystyrene surfaces.[4] |
Detailed Experimental Protocols
Fluorometric Measurement of Membrane Potential in Bacteria
This protocol is adapted from methodologies described for B. subtilis, S. aureus, and E. coli.[4][5]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., LB broth) or buffer (e.g., PBS with glucose)
-
DiSC3(5) stock solution (1 mM in DMSO)
-
Depolarizing agent (e.g., Gramicidin or Valinomycin)
-
Black, clear-bottom microtiter plates
-
Temperature-controlled fluorometer
Procedure:
-
Grow bacteria to the mid-logarithmic phase.
-
Dilute the culture to an optical density at 600 nm (OD600) of 0.2 in pre-warmed medium or buffer. For assays in buffer, it is often supplemented with a carbon source like glucose.[5]
-
Transfer 135-200 µL of the diluted cell suspension to each well of a black microtiter plate.
-
Measure the background fluorescence for 2-3 minutes to establish a baseline.
-
Add DiSC3(5) to a final concentration of 1 µM. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Monitor the fluorescence quenching until a stable, low signal is achieved. This indicates the dye has accumulated in the polarized cells.
-
Add the compound of interest or a positive control for depolarization (e.g., 1 µM gramicidin).
-
Immediately begin kinetic measurement of fluorescence intensity to observe dequenching.
-
Continue to record the fluorescence until a stable, high signal is reached, indicating complete depolarization.
Microscopic Analysis of Membrane Potential
This protocol allows for single-cell analysis of membrane potential changes.[4]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Growth medium
-
DiSC3(5) stock solution (1 mM in DMSO)
-
Depolarizing agent (e.g., Gramicidin)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
To an early-mid logarithmic phase cell culture, add DiSC3(5) to a final concentration of 2 µM directly in the growth medium.
-
Incubate with shaking for 5 minutes.
-
Mount a small volume of the cell suspension on a microscope slide and cover with a coverslip.
-
Image the cells using a fluorescence microscope. Polarized cells will show strong cellular fluorescence.
-
To observe depolarization, a depolarizing agent like gramicidin (5 µM) can be added to the cell suspension before imaging. Depolarized cells will exhibit a dramatic decrease in cellular fluorescence.[4]
Conclusion
The DiSC3(5) fluorescence quenching and dequenching assay is a powerful and widely adopted method for assessing membrane potential in real-time. A thorough understanding of its principles, combined with careful optimization of experimental parameters, is crucial for obtaining reliable and reproducible data. This guide provides a foundational framework for researchers and drug development professionals to effectively employ this technique in their studies of cellular bioenergetics and the mechanisms of membrane-active compounds.
References
- 1. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. air.uniud.it [air.uniud.it]
- 7. gpb.sav.sk [gpb.sav.sk]
- 8. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of DiSC3(5) with Mitochondrial Membranes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) and its interaction with mitochondrial membranes. DiSC3(5) is a lipophilic, cationic dye widely utilized to measure mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial function and overall cell health. This document details the mechanism of action of DiSC3(5), provides quantitative data on its effects, outlines detailed experimental protocols, and illustrates key signaling pathways regulating ΔΨm.
Core Principles of DiSC3(5) Interaction with Mitochondrial Membranes
DiSC3(5) is a potentiometric fluorescent probe whose distribution across the mitochondrial membrane is dependent on the electrochemical gradient. In healthy, energized mitochondria, the interior of the mitochondrion (the matrix) is negatively charged relative to the cytosol. This negative potential drives the accumulation of the positively charged DiSC3(5) molecules within the mitochondrial matrix.[1]
The core principle of its use lies in its fluorescence properties. In dilute solutions, DiSC3(5) is highly fluorescent. However, as it accumulates and concentrates within the energized mitochondria, it forms non-fluorescent aggregates, leading to a phenomenon known as fluorescence quenching.[1][2] This quenching of the fluorescence signal is directly proportional to the mitochondrial membrane potential. A higher ΔΨm results in greater dye accumulation and more significant fluorescence quenching. Conversely, a dissipation or collapse of the mitochondrial membrane potential, a hallmark of mitochondrial dysfunction and apoptosis, leads to the release of DiSC3(5) from the mitochondria back into the cytoplasm. This disaggregation of the dye results in an increase in fluorescence intensity, a process referred to as dequenching.[1][2]
Key Properties of DiSC3(5):
| Property | Value | Reference |
| Excitation Wavelength (max) | 622 nm | [3] |
| Emission Wavelength (max) | 670 nm | [3] |
| IC50 (Inhibition of NAD-associated mitochondrial respiratory system) | 8 µM | [3] |
Quantitative Data on DiSC3(5) Effects
The interaction of DiSC3(5) with mitochondria is not merely passive; the dye itself can exert biological effects, particularly at higher concentrations. It is crucial for researchers to be aware of these effects to avoid experimental artifacts.
Table 2.1: Effects of DiSC3(5) on Mitochondrial Function
| Parameter | Concentration | Observed Effect | Reference |
| Mitochondrial Respiration | 5 µM | Inhibition of latent oxygen consumption | |
| 50 µM | Acceleration of mitochondrial oxygen consumption (induces mitochondrial permeability transition) | ||
| Mitochondrial Swelling | In the absence of inorganic phosphate | Induces mitochondrial swelling | |
| Cytochrome c Release | When inducing mitochondrial permeability transition | Induces release of mitochondrial cytochrome c |
Experimental Protocols
Accurate and reproducible measurement of mitochondrial membrane potential using DiSC3(5) requires careful adherence to optimized protocols. Below are detailed methodologies for key experiments.
Preparation of DiSC3(5) Solutions
-
Stock Solution (1-5 mM): Dissolve DiSC3(5) powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (EtOH). Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Working Solution (1-5 µM): On the day of the experiment, dilute the stock solution in a suitable buffer, such as serum-free cell culture medium, Hanks' Balanced Salt Solution (HBSS), or phosphate-buffered saline (PBS). The optimal concentration of the working solution should be determined empirically for each cell type and experimental condition, typically within a range of 0.1 to 5 µM.
Staining Protocol for Suspension Cells
-
Cell Preparation: Harvest cells and resuspend them in a pre-warmed (37°C) buffer at a density of 1 x 10^6 cells/mL.
-
Dye Loading: Add the DiSC3(5) working solution to the cell suspension to the final desired concentration.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light. The optimal incubation time may vary between cell types.
-
Measurement: Analyze the fluorescence intensity using a fluorometer, fluorescence plate reader, or flow cytometer. For fluorometric measurements, use excitation and emission wavelengths of approximately 622 nm and 670 nm, respectively.
Staining Protocol for Adherent Cells
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and culture until they reach the desired confluency.
-
Medium Removal: Gently aspirate the culture medium.
-
Dye Loading: Add the DiSC3(5) working solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Washing (Optional but Recommended): Gently wash the cells with pre-warmed buffer to remove excess dye.
-
Measurement: Add back pre-warmed buffer to the wells and immediately measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
Calibration of DiSC3(5) Fluorescence Signal
To obtain a more quantitative measure of mitochondrial membrane potential in millivolts (mV), the DiSC3(5) fluorescence signal can be calibrated using the potassium ionophore valinomycin (B1682140). Valinomycin selectively permeabilizes the plasma membrane to K+, effectively clamping the membrane potential at the Nernst potential for K+. By varying the extracellular K+ concentration, a range of known membrane potentials can be established, allowing for the creation of a calibration curve.
Protocol:
-
Prepare Buffers: Prepare a series of calibration buffers with varying K+ concentrations. The ionic strength of the buffers should be kept constant by replacing KCl with NaCl.
-
Cell Preparation: Resuspend cells in the different calibration buffers.
-
Dye Loading: Add DiSC3(5) to each cell suspension and incubate as described above.
-
Valinomycin Addition: Add valinomycin (typically 1-5 µM) to each sample to permeabilize the membrane to K+.
-
Fluorescence Measurement: Record the steady-state fluorescence for each K+ concentration.
-
Calculate Membrane Potential: Calculate the theoretical membrane potential for each buffer using the Nernst equation: ΔΨ (mV) = -61.5 * log10([K+]in / [K+]out) (where [K+]in is the intracellular potassium concentration, typically assumed to be around 140 mM, and [K+]out is the extracellular potassium concentration in your buffer).
-
Generate Calibration Curve: Plot the measured fluorescence intensity against the calculated membrane potential to generate a calibration curve. This curve can then be used to convert the fluorescence of experimental samples into an estimated mitochondrial membrane potential.
Signaling Pathways and Logical Relationships
The mitochondrial membrane potential is a dynamic parameter that is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for interpreting changes in DiSC3(5) fluorescence in the context of cellular physiology and pathology.
Experimental Workflow for DiSC3(5)-based High-Throughput Screening
DiSC3(5) is a valuable tool for high-throughput screening (HTS) to identify compounds that modulate mitochondrial membrane potential.
Caption: High-throughput screening workflow using DiSC3(5).
Regulation of Mitochondrial Outer Membrane Permeability by Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of apoptosis, with their opposing pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members controlling the integrity of the outer mitochondrial membrane. Permeabilization of the outer membrane leads to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade.
Caption: Bcl-2 family regulation of mitochondrial apoptosis.
Calcium Signaling and Mitochondrial Permeability Transition
Mitochondria are key players in cellular calcium homeostasis. While physiological levels of mitochondrial calcium stimulate ATP production, excessive calcium uptake can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. Persistent opening of the mPTP leads to the collapse of the mitochondrial membrane potential and cell death.
Caption: Calcium-induced mitochondrial permeability transition.
Conclusion
DiSC3(5) is a powerful and widely used tool for the assessment of mitochondrial membrane potential. Its utility in basic research and drug discovery is well-established. However, a thorough understanding of its mechanism of action, its potential off-target effects, and the intricate signaling pathways that govern mitochondrial function is paramount for the accurate interpretation of experimental data. This guide provides a foundational framework for researchers to effectively utilize DiSC3(5) in their studies of mitochondrial biology and pathology.
References
Measuring Bacterial Cytoplasmic Membrane Potential with DiSC3(5): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The integrity of the bacterial cytoplasmic membrane and the maintenance of its electrochemical potential are fundamental to cell viability, making it a prime target for novel antimicrobial agents. The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide, or DiSC3(5), has emerged as a widely used tool for real-time monitoring of bacterial membrane potential. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation associated with the use of DiSC3(5) for assessing bacterial cytoplasmic membrane potential.
Core Principles of DiSC3(5) Function
DiSC3(5) is a cationic, lipophilic dye that accumulates in the cytoplasmic membrane of energized bacteria.[1][2] Its mechanism of action is predicated on the Nernstian equilibrium, where the positively charged dye is driven into the negatively charged interior of polarized cells.[1][2] This accumulation leads to self-quenching of the dye's fluorescence.[1][3] Upon disruption of the membrane potential, an event known as depolarization, the dye is released back into the extracellular medium, resulting in a significant increase in fluorescence intensity (dequenching).[1][3][4] This change in fluorescence provides a robust and sensitive measure of the bacterial membrane potential.[5][6][7]
The translocation of DiSC3(5) across the membrane is a multi-step process involving binding, reorientation, and translocation, which ultimately leads to a redistribution of the dye between the inner and outer leaflets of the cytoplasmic membrane.[5]
Quantitative Data Summary
For reproducible and accurate measurements, careful optimization of experimental parameters is crucial. The following tables summarize key quantitative data for utilizing DiSC3(5).
| Parameter | Value | Organism(s) | Reference(s) |
| Excitation Wavelength | 622 nm - 652 nm | General | [5][8][9] |
| Emission Wavelength | 670 nm - 672 nm | General | [5][8][9] |
| Final Dye Concentration | 0.4 µM - 2 µM | S. aureus, S. epidermidis, B. subtilis, E. coli | [1][6][8][10] |
| Bacterial Cell Density (OD600) | 0.2 - 0.3 | B. subtilis, S. aureus | [10] |
| DMSO Concentration | 0.5% - 2% (v/v) | General | [1][6][10][11] |
Table 1: Spectroscopic and Concentration Parameters for DiSC3(5) Assay
| Reagent/Condition | Purpose | Typical Concentration/Value | Reference(s) |
| Polymyxin (B74138) B (PMB) | Positive control for depolarization (pore-forming) | 7 µM - 20 µg/ml | [6] |
| Polymyxin B nonapeptide (PMBN) | Outer membrane permeabilizing agent for Gram-negative bacteria | 30 µg/ml - 31 µM | [6] |
| Gramicidin | Positive control for depolarization (ion channel-forming) | 1 µM - 5 µM | [1][10] |
| Valinomycin (B1682140) | K+ ionophore for calibration of membrane potential | 4 µM - 5 µM | [1][12] |
| Glucose | Carbon source to maintain metabolic activity in buffer | 0.2% - 25 mM | [6][8] |
| Bovine Serum Albumin (BSA) | Can improve assay performance in some media | 0.5 mg/ml | [1][10] |
| Calcium Chloride (CaCl2) | Can be critical for maintaining membrane integrity in buffer | 1 mM | [6] |
Table 2: Common Reagents and Additives in DiSC3(5) Assays
Experimental Protocols
The following sections provide detailed methodologies for fluorometric and microscopic measurements of bacterial membrane potential using DiSC3(5).
Fluorometric Measurement in a Plate Reader
This protocol is suitable for high-throughput screening of compounds that affect bacterial membrane potential.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., LB, BHI) or buffer (e.g., PBS)
-
DiSC3(5) stock solution (in DMSO)
-
Test compounds and controls (e.g., Gramicidin, Polymyxin B)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase. Dilute the culture to an optimal optical density (OD600 of 0.2 for B. subtilis or 0.3 for S. aureus) in pre-warmed medium or buffer.[10] For experiments in buffer, supplement with a carbon source like glucose (0.2%) and consider adding CaCl2 (1 mM) to maintain cell integrity.[6]
-
Assay Setup: Transfer 135-200 µL of the diluted cell suspension to the wells of a black 96-well plate.[1][8]
-
Baseline Measurement: Measure the background fluorescence of the cells and medium for 2-5 minutes.[1][6]
-
Dye Addition: Add DiSC3(5) to a final concentration of 0.5-1 µM.[1][6] Ensure the final DMSO concentration is between 1-2%.[6][11]
-
Fluorescence Quenching: Monitor the fluorescence until a stable, quenched baseline is achieved. This indicates the accumulation of the dye in polarized cells.[1][6]
-
Compound Addition: Add the test compound or a positive control for depolarization (e.g., gramicidin).[1][10]
-
Depolarization Measurement: Immediately begin measuring the fluorescence intensity. An increase in fluorescence (dequenching) indicates membrane depolarization.[1][3]
Single-Cell Analysis using Fluorescence Microscopy
This method allows for the visualization of membrane potential changes at the single-cell level.
Materials:
-
Bacterial culture in logarithmic growth phase
-
DiSC3(5) stock solution (in DMSO)
-
Test compounds and controls
-
Microscope slides (Teflon-coated multi-spot slides are recommended)[11]
-
Agarose (B213101) pads (1.2% in water or supplemented with 10% growth medium)[11]
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5)[10][11]
Procedure:
-
Cell Staining: Incubate the bacterial cell suspension (mid-log phase) with DiSC3(5) (e.g., 2 µM) directly in the growth medium for approximately 5 minutes with shaking.[1]
-
Slide Preparation: Place a small volume of the stained cell suspension on an agarose pad on a microscope slide.[11]
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Polarized cells will exhibit strong cellular fluorescence.[1][10]
-
Testing for Depolarization: To observe depolarization, the test compound can be added to the cell suspension before staining or directly to the cells on the slide. Depolarized cells will show a significant loss of cellular fluorescence.[1][10]
Mandatory Visualizations
Mechanism of DiSC3(5) Action
The following diagram illustrates the principle of DiSC3(5) as a membrane potential probe.
Caption: Mechanism of DiSC3(5) in polarized vs. depolarized bacteria.
Experimental Workflow for Fluorometric Assay
This diagram outlines the key steps in a typical microplate-based DiSC3(5) experiment.
Caption: Workflow for DiSC3(5) membrane potential measurement.
Considerations for Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria can act as a barrier to DiSC3(5) entry, complicating measurements.[6][7] To overcome this, the use of an outer membrane permeabilizing agent, such as polymyxin B nonapeptide (PMBN), may be necessary to facilitate dye access to the cytoplasmic membrane.[6] It is crucial to titrate the concentration of such agents to ensure they permeabilize the outer membrane without independently affecting the cytoplasmic membrane potential.
Calibration of the DiSC3(5) Signal
For a more quantitative assessment, the DiSC3(5) fluorescence signal can be calibrated to an absolute membrane potential value (in millivolts). This is typically achieved by using the K+ ionophore valinomycin in buffers with varying K+ concentrations to clamp the membrane potential to known values based on the Nernst equation.[1][12] This allows for the creation of a standard curve correlating fluorescence intensity to membrane potential.[1]
By following these detailed protocols and understanding the underlying principles, researchers can effectively employ DiSC3(5) as a powerful tool to investigate bacterial physiology and screen for new antimicrobial compounds that target the cytoplasmic membrane.
References
- 1. frontiersin.org [frontiersin.org]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
The Dawn of Membrane Potential Sensing: An In-depth Technical Guide to Early Research on Carbocyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
The ability to measure the electrical potential across a cell membrane was a pivotal advancement in cellular physiology and drug discovery. Before the widespread use of patch-clamp electrophysiology, researchers sought reliable methods to optically report on this crucial cellular parameter. This technical guide delves into the foundational research of the 1970s that established carbocyanine dyes as the first widely used fluorescent probes for membrane potential. This exploration is crucial for understanding the evolution of cellular electrophysiology techniques and for the ongoing development of novel potentiometric probes.
The Core Principle: Voltage-Dependent Dye Distribution
Early research, most notably the seminal 1974 paper by Sims, Waggoner, Wang, and Hoffman in Biochemistry, laid the groundwork for understanding how carbocyanine dyes report changes in membrane potential.[1] The fundamental mechanism for the so-called "slow" carbocyanine dyes is based on their voltage-dependent partitioning between the extracellular medium and the cell's interior.[2][3] These cationic, lipophilic dyes are driven across the cell membrane by the electrical potential.
A key discovery was that the fluorescence of these dyes is significantly quenched upon aggregation within the cell.[4] Therefore, a more negative internal membrane potential leads to a greater accumulation and aggregation of the dye inside the cell, resulting in a decrease in the overall fluorescence of the cell suspension. Conversely, depolarization of the membrane causes the dye to be released back into the extracellular medium, leading to disaggregation and an increase in fluorescence.
Quantitative Analysis of Early Carbocyanine Dyes
The early studies quantified the performance of various carbocyanine dyes. While a comprehensive side-by-side comparison with standardized parameters is challenging to extract from the initial publications, the following table summarizes key quantitative data for some of the pioneering dyes. It is important to note that the exact fluorescence change is highly dependent on the specific cell type, dye-to-membrane ratio, and the instrumentation used.
| Dye | Common Abbreviation | Typical Wavelengths (Excitation/Emission) | Typical Response Time | Reported Fluorescence Change | Key Early References |
| 3,3'-dipropylthiadicarbocyanine | diS-C3-(5) | ~622 nm / ~670 nm | Seconds | Up to 80% change in suspension fluorescence | Sims et al., 1974[1]; Waggoner, 1979 |
| 3,3'-dihexyloxacarbocyanine | diO-C6(3) | ~484 nm / ~501 nm | Seconds | Significant fluorescence changes, used for relative potential measurements | Waggoner, 1979 |
| 3,3'-diethyloxadicarbocyanine | diO-C2(5) | Not specified in early reviews | Seconds | Not specified | Waggoner, 1979 |
Experimental Protocols from the Pioneering Era
The methodologies developed in the 1970s for using carbocyanine dyes laid the foundation for future optical measurements of membrane potential. Below are detailed protocols reconstructed from the early literature.
I. Preparation of Cells and Dye Solutions
-
Cell Preparation: Red blood cells were a common model system. They were typically washed multiple times in a buffered saline solution (e.g., 150 mM NaCl, 5 mM HEPES, pH 7.4). The final cell suspension was adjusted to a specific hematocrit, often around 0.5%.
-
Dye Stock Solution: A stock solution of the carbocyanine dye (e.g., diS-C3-(5)) was prepared in a solvent like ethanol (B145695) at a concentration of approximately 1 mg/mL.
-
Working Dye Solution: The stock solution was diluted into the cell suspension to a final concentration that was empirically determined to give the optimal fluorescence response. This was a critical step, as too high a concentration could lead to artifacts. Typical final concentrations were in the micromolar range.
II. Measurement of Fluorescence
-
Instrumentation: Early experiments utilized spectrofluorometers. While specific models are not always mentioned in the publications, these instruments were capable of measuring fluorescence intensity over time at specific excitation and emission wavelengths. The sample cuvette was typically stirred to ensure a homogenous cell suspension.
-
Data Acquisition: The fluorescence of the cell suspension containing the dye was continuously monitored. A baseline fluorescence was established before inducing a change in membrane potential.
III. Calibration of the Fluorescence Signal
A crucial aspect of the early research was the development of a method to calibrate the fluorescence signal in terms of millivolts (mV). This was achieved by using the potassium ionophore valinomycin (B1682140) to clamp the membrane potential at known values.
-
Valinomycin Treatment: Valinomycin was added to the cell suspension to make the cell membrane selectively permeable to potassium ions (K+).
-
Varying External Potassium Concentration: The membrane potential could then be set to a known value by altering the external potassium concentration, as predicted by the Nernst equation:
Em (in mV) = -61.5 * log10([K+]in / [K+]out)
where [K+]in is the intracellular potassium concentration (which was either measured or assumed to be constant over the short duration of the experiment) and [K+]out is the extracellular potassium concentration.
-
Generating a Calibration Curve: By stepwise addition of KCl to the cell suspension, a series of known membrane potentials were induced, and the corresponding fluorescence intensity was recorded. This allowed for the creation of a calibration curve that related fluorescence to membrane potential.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental procedures, the following diagrams were created using the Graphviz DOT language.
Caption: Mechanism of slow carbocyanine dyes for membrane potential sensing.
Caption: Experimental workflow for calibrating carbocyanine dye fluorescence.
The "Fast" Dyes: An Alternative Mechanism
In addition to the "slow" redistribution dyes, early research also identified "fast" response dyes, such as certain merocyanine (B1260669) dyes. These dyes did not rely on translocation across the membrane. Instead, their spectral properties changed in response to the electric field via an "on-off" mechanism. This involved a rapid, voltage-dependent partitioning of the dye between the membrane surface and the adjacent aqueous phase, or a change in the dye's orientation within the membrane. These dyes exhibited much faster response times, on the order of milliseconds, making them suitable for studying rapid events like action potentials. However, the magnitude of their fluorescence change was generally smaller than that of the slow dyes.
Conclusion and Future Outlook
The pioneering research on carbocyanine dyes in the 1970s was a landmark achievement in cellular biology. It provided a non-invasive optical method to measure a fundamental cellular parameter, opening up new avenues of investigation into cellular electrophysiology. The principles and techniques developed during this era, such as the use of ionophores for calibration, are still relevant today. While modern techniques and more advanced fluorescent probes have since been developed, the foundational work with early carbocyanine dyes remains a cornerstone of our ability to optically probe the electrical life of the cell. This historical perspective is invaluable for researchers developing the next generation of voltage sensors and for those applying these powerful tools in drug discovery and basic research.
References
- 1. Studies on the mechanism by which cyanine dyes measure membrane potential in red blood cells and phosphatidylcholine vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential difference and the distribution of ions across the human red blood cell membrane; a study of the mechanism by which the fluorescent cation, diS-C3-(5) reports membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols for DiSC3(5) Staining of Adherent Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
DiSC3(5) (3,3'-Dipropylthiadicarbocyanine Iodide) is a lipophilic, cationic cyanine (B1664457) dye widely used to measure plasma membrane potential in living cells.[1][2][3] Its utility lies in its ability to report changes in membrane potential through fluorescence intensity shifts. In cells with a polarized (negative-inside) plasma membrane, the positively charged DiSC3(5) dye accumulates in the cytoplasm and within mitochondria, leading to self-quenching of its fluorescence.[1][4] Conversely, when the plasma membrane depolarizes, the dye is released from the cell, resulting in a significant increase in fluorescence intensity.[1][3][4] This property makes DiSC3(5) a valuable tool for studying ion channel activity, drug screening, and monitoring cell health and apoptosis.
Mechanism of Action
DiSC3(5) is a slow-response potentiometric probe. As a cationic dye, it is drawn into cells with a negative transmembrane potential.[2] This accumulation leads to an increase in the intracellular dye concentration, causing the formation of non-fluorescent aggregates (dimers and higher-order polymers), which quenches the overall fluorescence signal.[5][6] Upon membrane depolarization, the driving force for dye accumulation is reduced, leading to the release of the dye into the extracellular medium. This disaggregation into fluorescent monomers results in a detectable increase in fluorescence.[4][5]
Mechanism of DiSC3(5) fluorescence response to membrane potential changes.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for using DiSC3(5) in staining protocols for adherent cells.
Table 1: DiSC3(5) Properties and Concentrations
| Parameter | Value | Reference |
| Excitation (max) | ~622 nm | [1][7] |
| Emission (max) | ~670 nm | [1][7] |
| Stock Solution Concentration | 1 - 5 mM in DMSO or Ethanol (B145695) | [1][8] |
| Working Solution Concentration | 1 - 5 µM in buffer (e.g., HBSS, PBS, serum-free medium) | [1][8] |
Table 2: Experimental Parameters for Adherent Cell Staining
| Parameter | Recommended Range | Notes | Reference |
| Incubation Temperature | 37°C | [1][8] | |
| Incubation Time | 2 - 20 minutes | Cell type dependent, requires optimization. | [1][8] |
| Washing Steps | 2 - 3 times with pre-warmed growth medium | Each wash can be 5-10 minutes. | [8] |
| DMSO Concentration in final suspension | 0.5 - 2% | Crucial for dye solubility. | [2][9] |
Experimental Protocol: DiSC3(5) Staining of Adherent Cells
This protocol outlines the steps for staining adherent cells with DiSC3(5) to monitor plasma membrane potential.
Materials:
-
DiSC3(5) powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Hanks' Balanced Salt Solution (HBSS), Phosphate-Buffered Saline (PBS), or serum-free cell culture medium
-
Adherent cells cultured on sterile glass coverslips or in a microplate
-
Pre-warmed complete cell culture medium
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5) or a microplate reader
Protocol:
1. Preparation of Stock Solution (1-5 mM): a. Dissolve the DiSC3(5) powder in high-quality, anhydrous DMSO or ethanol to make a 1 to 5 mM stock solution.[1][8] b. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. c. Store the stock solution at -20°C, protected from light.[1]
2. Preparation of Working Solution (1-5 µM): a. On the day of the experiment, dilute the stock solution into a suitable buffer such as HBSS, PBS, or serum-free medium to a final working concentration of 1 to 5 µM.[1][8] b. The optimal concentration should be determined empirically for each cell type and experimental condition. It is recommended to test a range of concentrations.
3. Staining of Adherent Cells: a. Culture adherent cells on sterile glass coverslips or in a suitable imaging plate until they reach the desired confluency. b. Remove the coverslips from the growth medium and gently drain any excess medium.[1][8] c. Add the DiSC3(5) working solution to the cells, ensuring the entire surface is covered.[1][8] d. Incubate the cells at 37°C for 2 to 20 minutes, protected from light.[1][8] The optimal incubation time will vary depending on the cell type and should be determined experimentally.
4. Washing: a. After incubation, carefully aspirate the dye-containing solution. b. Wash the cells two to three times with pre-warmed (37°C) complete growth medium to remove excess dye.[8] For each wash, it is recommended to incubate the cells with the fresh medium for 5-10 minutes before draining.[8]
5. Imaging and Analysis: a. After the final wash, mount the coverslip on a slide with a suitable buffer or medium. b. Observe the cells using a fluorescence microscope equipped with a filter set appropriate for Cy5 (Excitation/Emission ~622/670 nm). c. For quantitative analysis, measure the fluorescence intensity of the cells before and after treatment with a depolarizing agent (e.g., high potassium buffer, ionophores like gramicidin). An increase in fluorescence intensity indicates membrane depolarization.
Experimental workflow for DiSC3(5) staining of adherent cells.
Considerations and Troubleshooting:
-
Optimization: The working concentration of DiSC3(5) and the incubation time are critical parameters that need to be optimized for each cell line to achieve a balance between adequate signal and minimal toxicity.
-
Toxicity: At higher concentrations or with prolonged incubation, DiSC3(5) can be toxic to cells, in part by inhibiting mitochondrial respiration.[7]
-
Phototoxicity and Photobleaching: DiSC3(5) is susceptible to photobleaching. Minimize exposure to excitation light and use neutral density filters where possible.
-
Controls: It is essential to include appropriate controls in your experiments. A positive control for depolarization can be achieved by treating cells with a high concentration of potassium chloride (e.g., 50 mM KCl) in the imaging buffer, which will depolarize the plasma membrane.
-
Solubility: Ensure that the final concentration of DMSO in the cell suspension is maintained at a level that ensures dye solubility without adversely affecting the cells (typically 0.5-2%).[2][9]
By following this detailed protocol and considering these factors, researchers can successfully utilize DiSC3(5) to monitor changes in plasma membrane potential in adherent cells for a variety of applications.
References
- 1. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]
- 2. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for DiSC3(5) in Suspension Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiSC3(5) (3,3'-Dipropylthiadicarbocyanine Iodide) is a lipophilic, cationic fluorescent probe widely utilized for real-time monitoring of membrane potential in various biological systems, including suspension cells. Its sensitivity to changes in transmembrane potential makes it an invaluable tool in diverse research areas such as drug discovery, toxicology, and cellular bioenergetics. This document provides detailed application notes and experimental protocols for the use of DiSC3(5) with suspension cells.
The fundamental principle behind DiSC3(5) lies in its response to the electrical potential across a membrane. In polarized cells with a negative inside membrane potential, the cationic DiSC3(5) dye accumulates in the cytoplasm and within mitochondria. This accumulation leads to self-quenching of its fluorescence.[1][2][3] Upon membrane depolarization, the dye is released from the cells into the extracellular medium, resulting in a significant increase in fluorescence intensity (dequenching).[1][2][3] This change in fluorescence can be quantitatively measured to assess alterations in membrane potential.
Applications
-
Drug Discovery: Screening for compounds that modulate ion channel activity or impact cellular bioenergetics by observing their effects on membrane potential.[4]
-
Toxicology: Assessing the cytotoxic effects of compounds by detecting changes in plasma and mitochondrial membrane potential, which are early indicators of apoptosis and cellular stress.
-
Antimicrobial Research: Investigating the mechanism of action of antimicrobial agents that target the bacterial cytoplasmic membrane, leading to depolarization.[1][2][3]
-
Cellular Bioenergetics: Studying mitochondrial function and dysfunction by monitoring changes in the mitochondrial membrane potential, a key indicator of the cell's energetic state.[5]
-
Apoptosis Research: Detecting the collapse of mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.
Data Presentation
Quantitative Analysis of DiSC3(5) Fluorescence
The following tables provide examples of quantitative data that can be obtained using the DiSC3(5) protocol.
| Parameter | Cell Type | Value | Reference |
| IC50 (Mitochondrial Respiration Inhibition) | Not specified | 8 µM | [5] |
Table 1: Inhibitory Concentration of DiSC3(5). This table indicates the concentration at which DiSC3(5) inhibits the mitochondrial respiratory system by 50%. This is an important consideration for experimental design to avoid off-target effects of the dye itself.
| External K+ Concentration (mM) | Membrane Potential (mV) (Calculated) | Relative Fluorescence Units (RFU) |
| 5 | -120 | Low |
| 20 | -90 | Intermediate |
| 50 | -60 | High |
| 140 | 0 | Highest |
Table 2: Example Calibration of DiSC3(5) Fluorescence to Membrane Potential. This table illustrates the principle of calibrating DiSC3(5) fluorescence against known membrane potentials, which can be established using a potassium ionophore like valinomycin (B1682140) in buffers with varying external potassium concentrations. The data presented here is illustrative and will vary depending on the cell type and experimental conditions. A detailed protocol for generating such a calibration curve is provided below.
Experimental Protocols
Protocol 1: General Staining of Suspension Cells with DiSC3(5)
This protocol outlines the basic steps for staining suspension cells with DiSC3(5) for analysis by fluorometry or flow cytometry.
Materials:
-
DiSC3(5) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)
-
Suspension cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Microcentrifuge tubes
-
Fluorometer or flow cytometer with appropriate filters (Excitation ~622 nm, Emission ~670 nm)
Procedure:
-
Preparation of DiSC3(5) Stock Solution (1-5 mM):
-
Dissolve DiSC3(5) powder in anhydrous DMSO or EtOH to a final concentration of 1-5 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6]
-
-
Preparation of DiSC3(5) Working Solution (1-5 µM):
-
On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., serum-free medium, PBS, or HBSS) to a final working concentration of 1-5 µM.[6]
-
The optimal concentration should be determined empirically for each cell type and application.
-
-
Cell Preparation:
-
Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with pre-warmed (37°C) PBS or HBSS.
-
Resuspend the cells in the desired buffer at a density of 1 x 10^6 cells/mL.[6]
-
-
Staining:
-
Add the DiSC3(5) working solution to the cell suspension.
-
Incubate for 5-20 minutes at 37°C, protected from light.[6] The optimal incubation time may vary between cell types.
-
-
Measurement:
-
Fluorometry: Transfer the stained cell suspension to a cuvette or a 96-well black plate and measure the fluorescence using a fluorometer (Excitation/Emission ~622/670 nm).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer using appropriate laser and filter sets (e.g., a red laser for excitation and a long-pass filter for emission).
-
Protocol 2: Calibration of Membrane Potential using Valinomycin
This protocol describes how to generate a calibration curve to correlate DiSC3(5) fluorescence with absolute membrane potential values.
Materials:
-
DiSC3(5) stained cells (from Protocol 1)
-
Valinomycin stock solution (e.g., 10 mM in DMSO)
-
A series of calibration buffers with varying K+ concentrations (e.g., 5, 20, 50, 140 mM KCl, with the total ionic strength kept constant by adjusting the NaCl concentration).
Procedure:
-
Prepare Calibration Buffers: Create a set of buffers with varying potassium concentrations. For example:
-
Buffer 1: 5 mM KCl, 135 mM NaCl
-
Buffer 2: 20 mM KCl, 120 mM NaCl
-
Buffer 3: 50 mM KCl, 90 mM NaCl
-
Buffer 4: 140 mM KCl, 0 mM NaCl
-
All buffers should also contain other essential ions and a buffering agent (e.g., HEPES).
-
-
Cell Preparation:
-
Wash and resuspend the cells in the calibration buffer with the lowest K+ concentration (e.g., 5 mM KCl).
-
-
Staining:
-
Stain the cells with DiSC3(5) as described in Protocol 1.
-
-
Calibration:
-
Aliquot the stained cell suspension into separate tubes or wells.
-
To each aliquot, add valinomycin to a final concentration of 1-5 µM. Valinomycin is a potassium ionophore that will clamp the membrane potential to the Nernst equilibrium potential for potassium.
-
For each aliquot, replace the buffer with the corresponding calibration buffer.
-
Measure the fluorescence intensity for each K+ concentration after it has stabilized.
-
-
Data Analysis:
-
Calculate the theoretical membrane potential for each K+ concentration using the Nernst equation: E = (RT/zF) * ln([K+]out / [K+]in) (where R is the gas constant, T is the temperature in Kelvin, z is the charge of the ion, F is the Faraday constant, and [K+]in is the intracellular potassium concentration, typically assumed to be around 140 mM).
-
Plot the measured fluorescence intensity against the calculated membrane potential to generate a calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for staining suspension cells with DiSC3(5).
Caption: DiSC3(5) in the context of the intrinsic apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. DISC-mediated activation of caspase-2 in DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of death-inducing signaling complex (DISC) by pro-apoptotic C-terminal fragment of RIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: DiSC3(5) in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiSC3(5) (3,3'-Dipropylthiadicarbocyanine iodide) is a lipophilic, cationic fluorescent dye widely employed for the real-time monitoring of membrane potential in various biological systems.[1][2] Its sensitivity to changes in transmembrane potential makes it an invaluable tool in fluorescence microscopy for a range of applications, from assessing mitochondrial health to screening for membrane-active antimicrobial compounds.[3][4] This document provides detailed application notes and experimental protocols for the effective use of DiSC3(5).
Full Chemical Name: 3,3'-dipropyl-2,2'-thiadicarbocyanine[5]
Principle of Action
DiSC3(5) is a membrane-permeable dye that accumulates in cells with a negative inside membrane potential (hyperpolarized), such as healthy eukaryotic cells and viable bacteria.[6][7] This accumulation within the cell or on the mitochondrial membrane leads to aggregation of the dye molecules, resulting in self-quenching of their fluorescence.[1][6] Conversely, when the membrane depolarizes (becomes less negative), the dye is released from the cell into the surrounding medium, leading to a significant increase in fluorescence intensity.[1][8] This inverse relationship between membrane potential and fluorescence intensity allows for the dynamic measurement of membrane potential changes.[8]
Figure 1: Mechanism of DiSC3(5) action.
Applications in Fluorescence Microscopy
-
Assessment of Mitochondrial Membrane Potential: A key indicator of cellular health and apoptosis.[1][3]
-
Screening for Antimicrobial Compounds: Identifying drugs that disrupt bacterial membrane potential.[4][9]
-
Studying Ion Channel Activity: Monitoring changes in membrane potential in response to ion channel modulators.
-
High-Throughput Screening in Drug Development: Assessing the effects of compound libraries on cellular membrane potential.[10]
-
Monitoring Bacterial Viability: Differentiating between live and dead bacteria based on membrane potential.[11]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Full Chemical Name | 3,3'-Dipropylthiadicarbocyanine iodide | [1] |
| Molecular Formula | C25H27IN2S2 | [1] |
| Molecular Weight | 546.53 g/mol | [1] |
| Excitation Maximum | ~622 nm | [1][12] |
| Emission Maximum | ~670 nm | [1][12] |
| Solubility | Soluble in DMSO and Ethanol | [1][3] |
| Typical Working Concentration | 1 - 5 µM | [3] |
Experimental Protocols
Protocol 1: Staining of Adherent Mammalian Cells
This protocol is suitable for observing changes in plasma membrane or mitochondrial membrane potential in cultured adherent cells.
Figure 2: Workflow for staining adherent cells.
Materials:
-
DiSC3(5) powder
-
Anhydrous DMSO or Ethanol
-
Serum-free cell culture medium, PBS, or HBSS
-
Adherent cells cultured on glass coverslips
-
Fluorescence microscope with a Cy5 filter set
Procedure:
-
Prepare a 1-5 mM stock solution of DiSC3(5) in anhydrous DMSO or ethanol. [3] Store the stock solution at -20°C, protected from light.[13]
-
Prepare a 1-5 µM working solution by diluting the stock solution in a suitable buffer, such as serum-free medium, HBSS, or PBS. [13] The optimal concentration may vary depending on the cell type and experimental conditions.
-
Grow adherent cells on sterile glass coverslips to the desired confluency.
-
Remove the growth medium and gently wash the cells twice with warm PBS or HBSS.
-
Add the DiSC3(5) working solution to the coverslips, ensuring the cells are completely covered.
-
Incubate the cells for 2-20 minutes at 37°C. [1] The optimal incubation time should be determined empirically for each cell type.[1]
-
Remove the dye-containing medium and wash the cells two to three times with pre-warmed growth medium. [1]
-
Mount the coverslips and immediately image the cells using a fluorescence microscope equipped with a Cy5 filter set (Excitation/Emission ~620/670 nm). [6]
Protocol 2: Staining of Suspension Cells (Mammalian or Bacterial)
This protocol is suitable for flow cytometry or fluorescence microscopy of cells in suspension.
Figure 3: Workflow for staining suspension cells.
Materials:
-
DiSC3(5) working solution (as prepared in Protocol 1)
-
Suspension cells (e.g., mammalian cells or bacteria)
-
Growth medium or appropriate buffer
-
Centrifuge
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a cell suspension at a density of approximately 1 x 10^6 cells/mL in the desired buffer or medium. [13] For bacteria, an OD600 of 0.2-0.3 is often recommended.[6]
-
Add the DiSC3(5) working solution to the cell suspension to achieve a final concentration of 1-5 µM. For bacterial staining, a final concentration of 2 µM is a good starting point.[6]
-
Incubate the cell suspension for 2-20 minutes at 37°C, with gentle agitation for bacterial cultures. [3][6]
-
Centrifuge the cell suspension at 1000-1500 rpm for 5 minutes. [3]
-
Remove the supernatant and gently resuspend the cell pellet in pre-warmed fresh growth medium or buffer. [3]
-
Repeat the wash step (centrifugation and resuspension) two more times. [3]
-
Analyze the stained cells by fluorescence microscopy or flow cytometry.
Drug Development Applications: Screening for Antimicrobial Peptides
DiSC3(5) is a valuable tool for screening antimicrobial peptides (AMPs) and other compounds that target the bacterial cell membrane.[9] A rapid increase in fluorescence indicates membrane depolarization, a hallmark of many membrane-active antimicrobials.[7]
Figure 4: Screening for membrane-active antimicrobials.
Important Considerations
-
Toxicity: At higher concentrations or with prolonged incubation, DiSC3(5) can be toxic to cells and may inhibit mitochondrial respiration.[3] It is crucial to use the lowest effective concentration and minimize incubation time.
-
Phototoxicity: Like many fluorescent dyes, DiSC3(5) can be phototoxic upon illumination. Minimize light exposure to the stained cells.
-
Calibration: For quantitative measurements of membrane potential in millivolts, a calibration curve can be generated using potassium ionophore valinomycin (B1682140) in the presence of varying extracellular potassium concentrations.[6]
-
Controls: Always include appropriate controls, such as untreated cells (negative control) and cells treated with a known depolarizing agent like gramicidin (B1672133) or CCCP (positive control).[2]
By following these guidelines and protocols, researchers can effectively utilize DiSC3(5) as a powerful tool for investigating cellular and mitochondrial membrane potential in a wide range of biological applications.
References
- 1. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bacterial Dye Release Measures in Response to Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicine.tulane.edu [medicine.tulane.edu]
- 11. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application Notes: Quantitative Measurement of Membrane Potential with DiSC3(5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plasma membrane potential (ΔΨ) is a critical parameter in cell physiology, playing a pivotal role in a multitude of cellular processes including signal transduction, ion transport, and cellular bioenergetics. The lipophilic cationic dye, 3,3'-dipropylthiadicarbocyanine iodide, commonly known as DiSC3(5), is a widely used fluorescent probe for the ratiometric measurement of membrane potential in a variety of biological systems. Its ability to report changes in membrane potential makes it an invaluable tool in basic research and drug discovery, particularly for screening compounds that modulate ion channel or transporter activity.
Principle of the DiSC3(5) Assay
DiSC3(5) is a slow-response, potentiometric probe that accumulates in cells in a manner dependent on the membrane potential. As a lipophilic cation, it readily partitions into the lipid bilayer of the plasma membrane. In cells with a negative inside membrane potential (hyperpolarized), the dye is driven into the cytoplasm where it accumulates. This intracellular accumulation leads to self-quenching of the dye's fluorescence.[1][2] Conversely, depolarization of the membrane, a decrease in the negative charge inside the cell, results in the release of the dye into the extracellular medium, leading to an increase in fluorescence intensity (dequenching).[1][2] This inverse relationship between membrane potential and fluorescence intensity allows for the dynamic monitoring of membrane potential changes. For quantitative measurements, a calibration curve can be generated using the potassium ionophore valinomycin (B1682140) to clamp the membrane potential at known values, allowing for the estimation of the membrane potential in millivolts (mV).[1][3]
Applications
-
Drug Discovery: High-throughput screening of compound libraries to identify modulators of ion channels and transporters.
-
Antimicrobial Research: Assessing the membrane-depolarizing effects of antimicrobial peptides and other antibiotics on bacteria.[1][4]
-
Cell Physiology: Studying the role of membrane potential in various cellular processes, such as cell signaling, apoptosis, and proliferation.
-
Toxicology: Evaluating the effects of xenobiotics on cell membrane integrity and function.
Technical Specifications
| Property | Value |
| Molecular Formula | C₂₅H₂₇IN₂S₂ |
| Molecular Weight | 546.5 g/mol |
| Excitation (maximum) | ~622 nm |
| Emission (maximum) | ~670 nm |
| Solubility | Soluble in DMSO and Ethanol |
| Response Type | Slow-response, ratiometric |
| Mechanism | Accumulation and self-quenching |
Data Presentation
Table 1: Recommended Starting Concentrations for DiSC3(5) Assay
| Cell Type | DiSC3(5) Concentration (µM) | Cell Density (OD₆₀₀ or cells/mL) | Reference(s) |
| Bacillus subtilis | 1 | 0.2 OD₆₀₀ | [1] |
| Staphylococcus aureus | 1 | 0.3 OD₆₀₀ | [1] |
| Escherichia coli | 0.5 - 1 | 0.3 OD₆₀₀ | [4][5] |
| Human Platelets | Not specified | Not specified |
Table 2: Reported Membrane Potential Values Measured with DiSC3(5)
| Cell Type | Resting Membrane Potential (mV) | Notes | Reference(s) |
| Bacillus subtilis | ~ -110 | Estimated using valinomycin calibration. | [1][3] |
| Brush Border Membrane Vesicles | -17 to +87 | Membrane potential was experimentally manipulated using K⁺ gradients and valinomycin. | [6] |
Experimental Protocols
Protocol 1: Qualitative Measurement of Membrane Potential Changes
This protocol is suitable for observing relative changes in membrane potential, such as depolarization or hyperpolarization, in response to a stimulus.
Materials:
-
DiSC3(5) stock solution (1-5 mM in DMSO)
-
Cells of interest (suspension or adherent)
-
Appropriate buffer (e.g., HBSS, PBS, or growth medium without serum)
-
Test compounds
-
Fluorescence plate reader or fluorometer
Procedure:
-
Cell Preparation:
-
Suspension Cells: Harvest cells and resuspend in the assay buffer to the desired density (e.g., 1 x 10⁶ cells/mL).
-
Adherent Cells: Plate cells in a clear-bottom black microplate and allow them to adhere overnight. On the day of the experiment, wash the cells with the assay buffer.
-
-
Dye Loading:
-
Prepare a DiSC3(5) working solution by diluting the stock solution in the assay buffer to the final desired concentration (typically 0.5-2 µM).
-
Add the DiSC3(5) working solution to the cells and incubate for 15-30 minutes at 37°C to allow the dye to equilibrate across the membrane.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence using an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.
-
Add the test compound to the cells.
-
Immediately begin kinetic measurements of fluorescence intensity over time. An increase in fluorescence indicates depolarization, while a decrease suggests hyperpolarization.
-
-
Controls:
-
Include a vehicle control (e.g., DMSO).
-
Use a known depolarizing agent (e.g., high concentration of KCl or gramicidin) as a positive control.
-
Protocol 2: Quantitative Measurement of Membrane Potential using Valinomycin Calibration
This protocol allows for the estimation of the absolute membrane potential in millivolts.
Materials:
-
Same as Protocol 1
-
Valinomycin stock solution (e.g., 10 mM in DMSO)
-
A series of calibration buffers with varying K⁺ concentrations (e.g., from 5 mM to 150 mM), maintaining a constant ionic strength by replacing K⁺ with Na⁺.
Procedure:
-
Cell and Dye Preparation:
-
Prepare cells and load with DiSC3(5) as described in Protocol 1.
-
-
Generation of a Calibration Curve:
-
Aliquot the dye-loaded cells into the different K⁺ calibration buffers.
-
Add valinomycin (final concentration typically 1-5 µM) to each well to clamp the membrane potential. The membrane potential (ΔΨ) can be calculated using the Nernst equation: ΔΨ (mV) = -61.5 * log₁₀([K⁺]ᵢₙ / [K⁺]ₒᵤₜ) (Assuming an intracellular K⁺ concentration, [K⁺]ᵢₙ, of approximately 150 mM)
-
Measure the steady-state fluorescence intensity for each K⁺ concentration.
-
Plot the fluorescence intensity as a function of the calculated membrane potential (mV) to generate a calibration curve.
-
-
Measurement of Unknown Sample:
-
To a separate aliquot of dye-loaded cells in their normal assay buffer, add the test compound or vehicle.
-
Measure the steady-state fluorescence intensity.
-
-
Data Analysis:
-
Interpolate the fluorescence intensity of the unknown sample onto the calibration curve to determine its membrane potential in mV.
-
Mandatory Visualizations
Caption: Mechanism of DiSC3(5) for membrane potential measurement.
Caption: Experimental workflow for quantitative membrane potential assay.
Caption: Logical relationship in data analysis for calibration.
References
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. medicine.tulane.edu [medicine.tulane.edu]
- 6. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the DiSC₃(5) Assay in Antimicrobial Compound Screening
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
The emergence of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. A key strategy for identifying new drug candidates is to target the bacterial cell membrane, a vital structure for microbial survival. The DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) assay is a robust and high-throughput fluorescence-based method used to screen for compounds that disrupt the bacterial cytoplasmic membrane potential. This assay provides valuable insights into the mechanism of action of antimicrobial compounds, specifically their ability to cause membrane depolarization.[1]
Principle of the Assay
The DiSC₃(5) assay is based on the properties of the cationic, lipophilic fluorescent dye, DiSC₃(5). In viable bacterial cells with a polarized cytoplasmic membrane (negative inside), the dye accumulates in the membrane at high concentrations, leading to self-quenching of its fluorescence.[2][3] When an antimicrobial compound disrupts the membrane potential, causing depolarization, the dye is released from the membrane into the aqueous environment. This release alleviates the self-quenching, resulting in a significant increase in fluorescence intensity.[1][4] This change in fluorescence can be monitored in real-time using a fluorescence plate reader, providing a kinetic measure of membrane depolarization.
Advantages of the DiSC₃(5) Assay
-
High-Throughput Screening: The assay is readily adaptable to a 96-well or 384-well microplate format, making it suitable for screening large compound libraries.[1]
-
Mechanism of Action Studies: It provides specific information about a compound's ability to disrupt the bacterial membrane potential, a key mechanism of action for many antimicrobial peptides and other membrane-active agents.[5]
-
Real-Time Kinetics: The assay allows for the kinetic monitoring of membrane depolarization, offering insights into the speed and extent of membrane damage.[6]
-
Sensitivity: It is a highly sensitive method for detecting changes in membrane ion permeability that can lead to cell death.
Key Considerations and Limitations
-
Optimization is Crucial: The assay's performance is highly dependent on the optimal concentrations of both the DiSC₃(5) dye and the bacterial cells. These parameters should be determined for each bacterial species and growth condition.[4]
-
Compound Interference: It is essential to test whether the screened compounds interfere with the fluorescence of DiSC₃(5) in the absence of bacterial cells.[4]
-
Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria can act as a barrier to the dye. Pre-treatment with a chelating agent like EDTA or using hyperpermeable strains may be necessary for optimal dye uptake.[2]
-
Differentiation from Permeabilization: The DiSC₃(5) assay specifically measures membrane depolarization. To distinguish this from general membrane permeabilization (pore formation), it can be used in conjunction with other dyes like propidium (B1200493) iodide (PI) or SYTOX Green, which are membrane-impermeable and only enter cells with compromised membrane integrity.[3][6]
Experimental Protocols
Materials and Reagents
-
DiSC₃(5) dye
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Bacterial culture medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)
-
Buffer (e.g., 5 mM HEPES with 20 mM glucose, pH 7.2; Phosphate-Buffered Saline (PBS) with glucose)[3][7]
-
Positive control (e.g., Gramicidin, Melittin, Polymyxin B)[4][6]
-
Test antimicrobial compounds
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with temperature control
Stock Solution Preparation
-
DiSC₃(5) Stock Solution: Prepare a 1-5 mM stock solution of DiSC₃(5) in DMSO. Store protected from light at -20°C.[8][9]
-
Antimicrobial Compound Stock Solutions: Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO, water).
Experimental Protocol for a 96-Well Plate Assay
This protocol is a general guideline and may require optimization for specific bacterial strains and compounds.
1. Bacterial Culture Preparation: a. Inoculate the desired bacterial strain into an appropriate culture medium. b. Grow the culture overnight at the optimal temperature with shaking. c. The following day, subculture the bacteria into fresh, pre-warmed medium and grow to the mid-logarithmic phase (typically an OD₆₀₀ of 0.3-0.5).[7] d. Harvest the bacterial cells by centrifugation. e. Wash the cells once or twice with the assay buffer. f. Resuspend the cells in the assay buffer to the desired optical density (OD₆₀₀).
2. Assay Setup: a. In a black, clear-bottom 96-well plate, add the bacterial suspension to each well. b. Add the DiSC₃(5) dye to each well to reach the final optimized concentration. c. Incubate the plate in the fluorescence microplate reader at 37°C with shaking until a stable, quenched fluorescence signal is achieved (typically 10-30 minutes). This allows the dye to accumulate in the polarized bacterial membranes. d. Measure the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).[7]
3. Compound Addition and Measurement: a. Add the test compounds and controls (positive and vehicle) to the respective wells. b. Immediately begin monitoring the fluorescence intensity kinetically over a period of 30-60 minutes. Measurements should be taken at regular intervals (e.g., every 1-2 minutes).
4. Data Analysis: a. Subtract the background fluorescence (wells with buffer and dye only) from all readings. b. Normalize the fluorescence data to the initial baseline fluorescence (before compound addition) to determine the relative fluorescence units (RFU) or percentage of depolarization. c. The percentage of depolarization can be calculated using the following formula: % Depolarization = [(Ft - F₀) / (Fmax - F₀)] * 100 Where:
- Ft is the fluorescence at a given time point after compound addition.
- F₀ is the initial baseline fluorescence.
- Fmax is the maximum fluorescence obtained with a potent depolarizing agent (positive control). d. Plot the change in fluorescence intensity over time for each compound concentration.
Data Presentation
Table 1: Recommended Starting Concentrations for Assay Optimization
| Parameter | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) | Reference(s) |
| Bacterial Cell Density | OD₆₀₀ of 0.3 | OD₆₀₀ of 0.3 | [4][7] |
| DiSC₃(5) Concentration | 400 nM - 1 µM | 50 nM - 0.5 µM | [3][4][7] |
| Positive Control | Gramicidin (1 µM) or Melittin (0.25–1 μM) | Polymyxin B (2 mg/L) | [4] |
| Assay Buffer | PBS with glucose | 5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2 | [3][7] |
Table 2: Instrument Settings for Fluorescence Measurement
| Parameter | Recommended Setting | Reference(s) |
| Excitation Wavelength | 622 nm | [7][8] |
| Emission Wavelength | 670 nm | [7][8] |
| Temperature | 37°C | [3] |
| Plate Type | Black, clear-bottom 96-well plate | [3] |
| Reading Mode | Kinetic |
Mandatory Visualizations
Caption: Experimental workflow of the DiSC₃(5) assay.
Caption: Mechanism of the DiSC₃(5) assay.
References
- 1. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medicine.tulane.edu [medicine.tulane.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Live-Cell Imaging with DiSC3(5) to Monitor Membrane Depolarization
Audience: Researchers, scientists, and drug development professionals.
Introduction
DiSC3(5) (3,3'-Dipropylthiadicarbocyanine Iodide) is a lipophilic, cationic fluorescent dye widely used for real-time monitoring of membrane potential in live cells. Its ability to report changes in transmembrane potential makes it an invaluable tool in various research areas, including drug discovery, toxicology, and basic cell biology, particularly for studying events like membrane depolarization.
Principle of Action: DiSC3(5) accumulates in the cytoplasm of cells with a negative inside membrane potential. This accumulation leads to self-quenching of its fluorescence.[1] Upon membrane depolarization, the potential difference across the membrane decreases, causing the dye to be released from the cells into the extracellular medium. This release alleviates the self-quenching, resulting in a measurable increase in fluorescence intensity.[2][3] Conversely, hyperpolarization leads to further dye accumulation and a decrease in fluorescence.
Spectral Properties:
Quantitative Data Summary
The following tables summarize key experimental parameters for using DiSC3(5) to monitor membrane depolarization in various cell types.
| Cell Type | DiSC3(5) Concentration | Cell Density | Depolarizing Agent | Typical Fluorescence Change | Reference |
| Bacillus subtilis | 1 µM | OD600 of 0.2 | Gramicidin (1 µM) | Dequenching (increase) | [6] |
| Staphylococcus aureus | 1 µM | OD600 of 0.3 | Gramicidin (1 µM) | Dequenching (increase) | [6] |
| Staphylococcus epidermidis | 400 nM | 10⁸ CFU/mL | Gramicidin D | Dequenching (increase) | [3] |
| Escherichia coli | 50 nM | 2 x 10⁷ cells/mL | Peptides | Dequenching (increase) | |
| Adherent Cells (General) | 1-5 µM | N/A | Varies | Dequenching (increase) | [7] |
| Suspension Cells (General) | 1-5 µM | 1 x 10⁶ cells/mL | Varies | Dequenching (increase) | [7] |
Experimental Protocols
General Protocol for Suspension Cells (Fluorometric Assay)
This protocol is suitable for high-throughput screening of compounds that induce membrane depolarization.
Materials:
-
DiSC3(5) stock solution (1-5 mM in DMSO or ethanol)
-
Suspension cells of interest
-
Appropriate buffer (e.g., HBSS, PBS, or growth medium)
-
Depolarizing agent (e.g., gramicidin, high potassium buffer)
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in the desired buffer to a final density of approximately 1 x 10⁶ cells/mL.[1]
-
Dye Loading: Prepare a DiSC3(5) working solution by diluting the stock solution in the cell buffer to a final concentration of 1-5 µM. Add the working solution to the cell suspension.[1]
-
Incubation: Incubate the cells with DiSC3(5) for 2-20 minutes at 37°C to allow the dye to accumulate and the signal to stabilize.[1]
-
Baseline Measurement: Transfer 100-200 µL of the cell suspension to each well of the 96-well plate. Measure the baseline fluorescence (Excitation: ~620 nm, Emission: ~670 nm).
-
Compound Addition: Add the test compounds or a positive control (e.g., gramicidin) to the wells.
-
Kinetic Measurement: Immediately begin kinetic measurements of fluorescence intensity at regular intervals for a desired period (e.g., 30-60 minutes). A rapid increase in fluorescence indicates membrane depolarization.[6]
Protocol for Adherent Cells (Microscopy)
This protocol allows for the visualization of membrane potential changes at the single-cell level.
Materials:
-
DiSC3(5) stock solution (1-5 mM in DMSO or ethanol)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Appropriate buffer or growth medium
-
Depolarizing agent
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5)
Procedure:
-
Cell Culture: Plate cells on a sterile glass coverslip or a glass-bottom dish and culture until they reach the desired confluency.
-
Dye Loading: Prepare a DiSC3(5) working solution (1-5 µM in buffer or medium).[1] Remove the culture medium and add the DiSC3(5) working solution to the cells.
-
Incubation: Incubate for 5-20 minutes at 37°C.[2]
-
Washing: Gently wash the cells two to three times with a pre-warmed growth medium or buffer to remove excess dye.[1]
-
Imaging: Mount the coverslip or dish on the microscope stage. Acquire baseline fluorescence images.
-
Stimulation and Imaging: Add the depolarizing agent while continuously acquiring images to visualize the change in fluorescence intensity over time. An increase in cellular fluorescence indicates depolarization.
Calibration of DiSC3(5) Fluorescence to Membrane Potential
This protocol allows for the quantitative estimation of membrane potential in millivolts (mV).
Materials:
-
Cells of interest
-
DiSC3(5)
-
Valinomycin (B1682140) (a potassium ionophore)
-
A series of buffers with varying K⁺ concentrations, maintaining a constant ionic strength with Na⁺.
Procedure:
-
Prepare K⁺ Calibration Buffers: Prepare a set of buffers where the concentration of K⁺ is varied (e.g., from 5 mM to 150 mM) and the concentration of Na⁺ is adjusted to keep the total ionic strength constant.
-
Dye Loading and Baseline: Resuspend cells in the lowest K⁺ concentration buffer, add DiSC3(5), and measure the baseline fluorescence as described in the fluorometric protocol.
-
Valinomycin Addition: Add valinomycin (typically 1-5 µM) to the cell suspension.[6] This will make the cell membrane permeable to K⁺, and the membrane potential will equilibrate with the K⁺ gradient.
-
Generate Calibration Curve: Sequentially add aliquots of the high K⁺ buffer to the cell suspension to achieve a range of extracellular K⁺ concentrations. Record the steady-state fluorescence at each K⁺ concentration.
-
Calculate Membrane Potential: For each external K⁺ concentration ([K⁺]out), calculate the corresponding membrane potential (in mV) using the Nernst equation:
-
E (mV) = -61.5 * log10 ([K⁺]in / [K⁺]out)
-
(Assuming an intracellular K⁺ concentration, [K⁺]in, which is typically around 150 mM for mammalian cells).
-
-
Plot Data: Plot the measured fluorescence intensity against the calculated membrane potential to generate a calibration curve. This curve can then be used to convert fluorescence measurements from experimental samples into mV values.[6]
Visualizations
Signaling Pathway Leading to Depolarization
Caption: A generalized signaling pathway leading to membrane depolarization and the subsequent response of DiSC3(5).
Experimental Workflow for DiSC3(5) Fluorometric Assay
Caption: The experimental workflow for monitoring membrane depolarization using DiSC3(5) in a fluorometric assay.
Logical Relationship of DiSC3(5) Fluorescence and Membrane Potential
Caption: The relationship between membrane potential state and the corresponding DiSC3(5) fluorescence signal.
References
- 1. DiSC3(5)_TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Ion Channel Activity Using DiSC3(5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dipropylthiadicarbocyanine iodide, commonly known as DiSC3(5), is a lipophilic, cationic fluorescent probe widely employed for the real-time measurement of membrane potential in various biological systems. Its sensitivity to changes in the transmembrane electrical gradient makes it an invaluable tool for studying ion channel activity, screening for ion channel modulators, and assessing cellular viability. This document provides detailed application notes and protocols for the effective use of DiSC3(5) in ion channel research and drug discovery.
The fundamental principle behind the use of DiSC3(5) lies in its response to the Nernstian equilibrium.[1] The positively charged dye accumulates in cells with a negative-inside membrane potential (hyperpolarized), such as excitable cells at rest and healthy non-excitable cells. This accumulation leads to self-quenching of the dye's fluorescence.[1][2] Conversely, depolarization of the membrane, often triggered by the opening of cation channels, results in the release of DiSC3(5) into the extracellular medium. This release alleviates the self-quenching, leading to a measurable increase in fluorescence intensity.[3][4] This dynamic relationship between membrane potential and fluorescence provides a robust method for monitoring ion channel activity.
Mechanism of Action
DiSC3(5) operates through a translocation mechanism in response to changes in membrane potential.[5] In a polarized state, the dye partitions into the outer leaflet of the cell membrane and is then driven across the membrane by the negative potential, accumulating in the inner leaflet and cytoplasm. This high intracellular concentration promotes the formation of non-fluorescent aggregates (dimers and higher-order oligomers), causing a significant quenching of the fluorescence signal.[1][5]
Upon depolarization, the driving force for dye accumulation is reduced or reversed. The dye monomers are released from the inner leaflet and the cytoplasm, translocating back to the outer leaflet and the extracellular solution. This disaggregation into fluorescent monomers results in a significant increase in the measured fluorescence intensity.[3][4]
Data Presentation: Quantitative Properties of DiSC3(5)
For ease of reference and experimental design, the key quantitative properties of DiSC3(5) are summarized in the table below.
| Property | Value | Reference |
| Maximum Excitation Wavelength | 622 nm | [3] |
| Maximum Emission Wavelength | 670 nm | [3] |
| Molecular Weight | 546.53 g/mol | [3] |
| Typical Stock Solution Concentration | 1-5 mM in DMSO or Ethanol | [3][6] |
| Typical Working Concentration | 0.5 - 5 µM | [1][6] |
| IC50 for mitochondrial NAD-linked respiration | 8 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments utilizing DiSC3(5) are provided below. It is crucial to optimize these protocols for specific cell types and experimental conditions.
Protocol 1: General Membrane Potential Assay in Suspension Cells
This protocol is suitable for monitoring changes in membrane potential in a population of suspended cells using a fluorescence plate reader.
Materials:
-
DiSC3(5) stock solution (1-5 mM in DMSO)
-
Suspension cells of interest
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with glucose)
-
Ion channel modulators (agonists, antagonists, or test compounds)
-
Positive control for depolarization (e.g., high concentration of KCl, gramicidin)[1]
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with appropriate filters for DiSC3(5)
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in the assay buffer to a final density of 1 x 10^6 cells/mL.[6]
-
Dye Loading: Prepare a working solution of DiSC3(5) in the assay buffer. The final concentration should be optimized, typically in the range of 1-5 µM.[6] Add the DiSC3(5) working solution to the cell suspension.
-
Incubation: Incubate the cell suspension with DiSC3(5) for 2 to 20 minutes at 37°C in the dark.[3] The optimal incubation time will vary depending on the cell type and should be determined empirically to achieve a stable, quenched fluorescence signal.
-
Assay Plate Preparation: Dispense the cell-dye suspension into the wells of the microplate.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence for 2-3 minutes to ensure a stable signal.[1]
-
Compound Addition: Add the ion channel modulators or test compounds to the wells. A positive control for depolarization (e.g., gramicidin) should be included.[2]
-
Kinetic Fluorescence Reading: Immediately begin measuring the fluorescence intensity kinetically over a desired period (e.g., 15-60 minutes).
-
Data Analysis: The change in fluorescence is typically expressed as a percentage increase over the baseline or normalized to the response of the positive control.
Protocol 2: Membrane Potential Assay in Adherent Cells
This protocol is adapted for adherent cells grown on microplates.
Materials:
-
DiSC3(5) stock solution (1-5 mM in DMSO)
-
Adherent cells cultured on black, clear-bottom 96-well or 384-well microplates
-
Assay buffer
-
Ion channel modulators
-
Positive control for depolarization
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Seed adherent cells onto the microplate and culture until they reach the desired confluency.
-
Preparation for Staining: Remove the culture medium from the wells and gently wash the cells twice with pre-warmed assay buffer.
-
Dye Loading: Prepare a DiSC3(5) working solution in the assay buffer and add it to each well, ensuring the cell monolayer is completely covered.
-
Incubation: Incubate the plate at 37°C for 2-20 minutes in the dark.[3]
-
Washing (Optional but Recommended): Gently remove the dye solution and wash the cells two to three times with pre-warmed assay buffer to remove excess dye.[6] For each wash, incubate for 5-10 minutes.
-
Baseline Reading: Add fresh assay buffer to the wells and measure the baseline fluorescence.
-
Compound Addition and Kinetic Reading: Follow steps 6 and 7 from Protocol 1.
Protocol 3: Calibration of DiSC3(5) Fluorescence to Membrane Potential
This protocol allows for the quantitative estimation of membrane potential in millivolts (mV). It relies on the use of the potassium ionophore valinomycin (B1682140) to clamp the membrane potential at the Nernst equilibrium potential for K+.[1]
Materials:
-
DiSC3(5)
-
Cells in suspension
-
A series of calibration buffers with varying K+ concentrations (e.g., from 5 mM to 150 mM), with the sum of [K+] and [Na+] kept constant to maintain osmolarity.
-
Valinomycin stock solution (e.g., 10 mM in ethanol)
Procedure:
-
Cell Preparation: Prepare cell suspensions as described in Protocol 1.
-
Dye Loading and Equilibration: Incubate the cells with DiSC3(5) until a stable fluorescence signal is achieved.
-
Distribution into Calibration Buffers: Aliquot the cell-dye suspension into wells containing the different K+ calibration buffers.
-
Valinomycin Addition: Add valinomycin to each well to a final concentration of approximately 4-5 µM.[1][7] This will permeabilize the membrane to K+ and force the membrane potential to the K+ equilibrium potential, which can be calculated using the Nernst equation: E_K = (RT/zF) * ln([K+]_out / [K+]_in) (Assuming an intracellular K+ concentration, which needs to be determined or estimated for the specific cell type).
-
Fluorescence Measurement: Record the final, stable fluorescence intensity for each K+ concentration.
-
Calibration Curve: Plot the fluorescence intensity as a function of the calculated membrane potential. This curve can then be used to convert fluorescence changes in subsequent experiments into mV values.[7]
Visualizations
Experimental Workflow
Caption: Experimental workflow for a DiSC3(5)-based ion channel assay.
Generalized Signaling Pathway
Caption: Generalized signaling pathway involving ion channel activation.
Concluding Remarks
DiSC3(5) is a powerful and versatile tool for the investigation of ion channel activity. The protocols and information provided herein offer a solid foundation for researchers to design and execute robust experiments. Careful optimization of assay parameters, including dye and cell concentrations, incubation times, and appropriate controls, is paramount for obtaining reliable and reproducible data. The ability to monitor membrane potential changes in real-time makes DiSC3(5) particularly well-suited for high-throughput screening campaigns aimed at the discovery of novel ion channel modulators.
References
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]
- 4. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application of DiSC3(5) in Gram-negative Bacteria Membrane Potential Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vital role of membrane potential in the cellular processes of Gram-negative bacteria, including ATP synthesis, motility, and transport, makes it a key parameter in bacteriological research.[1][2][3] The fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide, or DiSC3(5), is a valuable tool for investigating this bioenergetic parameter.[1][2] DiSC3(5) is a cationic, lipophilic dye that accumulates in cells with a negative transmembrane potential.[4][5][6] This accumulation leads to self-quenching of the dye's fluorescence.[4][5][7] When the membrane depolarizes, the dye is released into the extracellular environment, resulting in a significant increase in fluorescence, a phenomenon known as dequenching.[4][5][6][7] This property makes DiSC3(5) a highly sensitive probe for studying the effects of antimicrobial compounds that target the bacterial cell membrane.[1][4][8]
However, the unique double-membrane structure of Gram-negative bacteria presents a significant challenge to the use of DiSC3(5), as the outer membrane can impede the dye's access to the cytoplasmic membrane.[1][2][3] This application note provides detailed protocols and guidance to overcome these challenges and reliably measure membrane potential in Gram-negative bacteria.
Mechanism of Action
The functionality of DiSC3(5) as a membrane potential probe is based on its Nernstian distribution across the cytoplasmic membrane.[4][5] The positively charged dye is driven into the cytoplasm by the negative-inside membrane potential. As the intracellular concentration of DiSC3(5) increases, it forms aggregates, which causes the quenching of its fluorescence.[4][5] Any event that disrupts the membrane potential, such as the action of a membrane-active antibiotic, will cause the dye to be released from the cell, leading to disaggregation and a subsequent increase in fluorescence.[6][7]
Caption: Mechanism of DiSC3(5) in reporting bacterial membrane potential.
Quantitative Data Summary
The following tables summarize key quantitative parameters for using DiSC3(5) in studies with Gram-negative bacteria, compiled from various sources.
Table 1: Recommended Reagent Concentrations
| Reagent | Organism | Concentration | Reference(s) |
| DiSC3(5) | E. coli | 0.5 µM - 1 µM | [2][3][9] |
| DiSC3(5) | S. enterica | 1 µM | [2] |
| DiSC3(5) | P. aeruginosa | 0.8 µM | [9][10] |
| Polymyxin (B74138) B nonapeptide (PMBN) | E. coli, S. enterica | 30 - 31 µM | [2] |
| KCI | E. coli | 100 mM - 200 mM | [9][11] |
| Bovine Serum Albumin (BSA) | General | 0.5 mg/ml | [5][12] |
| Dimethyl sulfoxide (B87167) (DMSO) | General | 0.5% - 1% | [2][5][12] |
Table 2: Typical Experimental Conditions
| Parameter | Value | Reference(s) |
| Bacterial Cell Density (OD600) | 0.05 - 0.3 | [5][9] |
| Incubation Temperature | 25°C - 37°C | [3][11][13] |
| Excitation Wavelength | 622 nm - 652 nm | [9][13][14] |
| Emission Wavelength | 670 nm - 672 nm | [9][13][14] |
| DiSC3(5) Incubation Time | 5 min - 1.5 hours | [3][5][9] |
Experimental Protocols
Protocol 1: Fluorometric Measurement of Membrane Depolarization in a 96-Well Plate Format
This protocol is adapted for high-throughput screening of compounds that induce membrane depolarization in Gram-negative bacteria.
Materials:
-
Overnight culture of Gram-negative bacteria (e.g., E. coli, S. enterica)
-
Growth medium (e.g., LB broth)
-
Buffer (e.g., 5 mM HEPES with 5 mM glucose, pH 7.4)[9]
-
DiSC3(5) stock solution (e.g., 400 µM in ethanol (B145695) or DMSO)[9]
-
Polymyxin B nonapeptide (PMBN) stock solution (optional, for outer membrane permeabilization)
-
Bovine Serum Albumin (BSA)
-
Black, clear-bottom 96-well microtiter plates
-
Temperature-controlled microplate reader with fluorescence capabilities
Procedure:
-
Cell Preparation:
-
Inoculate fresh growth medium with the overnight culture and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6).[9]
-
Harvest the cells by centrifugation and wash the pellet with the appropriate buffer.[9]
-
Resuspend the cells in the buffer to a final OD600 of 0.05.[9]
-
For some strains, the addition of an outer membrane permeabilizing agent like PMBN (final concentration 30-31 µM) may be necessary to facilitate DiSC3(5) uptake.[2]
-
Add BSA to the cell suspension to a final concentration of 0.5 mg/ml to reduce binding of the dye to plastic surfaces.[2][12]
-
-
Dye Loading:
-
Transfer the cell suspension to the wells of the 96-well plate.
-
Add DiSC3(5) to a final concentration of 0.5-1 µM.[2][3] The final DMSO concentration should not exceed 1%.[2][5]
-
Incubate the plate at 37°C with shaking until a stable, quenched fluorescence signal is achieved.[3] This can take from a few minutes to over an hour depending on the bacterial strain and conditions.[2][9]
-
-
Measurement of Depolarization:
-
Measure the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).[9][14]
-
Add the test compound (e.g., antimicrobial peptide) to the wells.
-
Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
-
As a positive control for complete depolarization, a pore-forming agent like polymyxin B can be used.[2]
-
Protocol 2: Single-Cell Analysis of Membrane Potential using Fluorescence Microscopy
This protocol allows for the visualization of membrane potential changes at the single-cell level.
Materials:
-
Mid-logarithmic phase culture of Gram-negative bacteria
-
Growth medium or buffer
-
DiSC3(5) stock solution
-
Microscope slides and coverslips
-
Agarose (B213101) pads (1-1.5% agarose in growth medium)
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5)
Procedure:
-
Cell Staining:
-
Slide Preparation:
-
Prepare a thin agarose pad on a microscope slide.
-
Spot a small volume of the stained cell suspension onto the agarose pad.
-
Cover with a coverslip.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with a Cy5 filter set.
-
Well-energized cells will exhibit strong fluorescence.[12]
-
To observe depolarization, the test compound can be added to the agarose pad or directly to the cell suspension before mounting. Depolarized cells will show a significant decrease in fluorescence.[12]
-
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for DiSC3(5) membrane potential assay.
Conclusion
DiSC3(5) is a powerful tool for studying membrane potential in Gram-negative bacteria. While the outer membrane presents a barrier, appropriate experimental design, including the use of permeabilizing agents and optimized protocols, can yield reliable and reproducible results. The methods described in this application note provide a solid foundation for researchers investigating bacterial bioenergetics and the mechanism of action of novel antimicrobial agents.
References
- 1. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial Dye Release Measures in Response to Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. medicine.tulane.edu [medicine.tulane.edu]
- 12. frontiersin.org [frontiersin.org]
- 13. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria [mdpi.com]
- 14. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing DiSC3(5) Concentration for Different Cell Types: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing DiSC3(5) concentration for measuring membrane potential in various cell types.
Frequently Asked Questions (FAQs)
Q1: What is DiSC3(5) and how does it measure membrane potential?
DiSC3(5) (3,3'-Dipropylthiadicarbocyanine Iodide) is a lipophilic, cationic fluorescent probe used to measure membrane potential.[1] Its mechanism relies on its ability to accumulate in cells with a negative membrane potential (hyperpolarized). This accumulation leads to self-quenching of the dye's fluorescence.[1][2][3][4][5] When the cell membrane depolarizes, the dye is released into the extracellular medium, resulting in an increase in fluorescence intensity (dequenching).[1][2][3][5]
Q2: What are the recommended starting concentrations for DiSC3(5)?
The optimal concentration of DiSC3(5) is cell-type dependent and requires empirical determination.[1][6][7] However, here are some general guidelines:
-
Stock Solution: Prepare a 1-5 mM stock solution in DMSO or ethanol.[1][6][7] Store unused portions at -20°C and avoid repeated freeze-thaw cycles.[1][6][7]
-
Working Solution: Dilute the stock solution to a working concentration of 1-5 µM in a suitable buffer (e.g., serum-free medium, HBSS, or PBS).[1][6][7] It is highly recommended to test a tenfold range of concentrations to find the optimal one for your specific cell type and experimental conditions.[1][6][7]
Q3: How does cell density affect DiSC3(5) measurements?
Cell density is a critical parameter that needs to be optimized alongside the dye concentration.[8] Higher cell densities can lead to a reduced fluorescence difference between polarized and depolarized states.[8] For suspended cells, a starting density of 1x10^6 cells/mL is often recommended.[1][6][7] For bacterial studies, an OD600 of 0.2 to 0.3 has been found to be optimal with a 1 µM DiSC3(5) concentration.[8]
Q4: Can DiSC3(5) be used for both suspended and adherent cells?
Yes, DiSC3(5) can be used for both suspension and adherent cells.[1][6][7] Specific protocols for each are provided in the "Experimental Protocols" section below.
Q5: Is DiSC3(5) toxic to cells?
DiSC3(5) can exhibit cytotoxicity, particularly at higher concentrations, as it can inhibit the mitochondrial respiratory system.[6][9] One study noted a clear growth inhibition in B. subtilis with DiSC3(5), making it unsuitable for long-term time-lapse experiments with this bacterium.[8] It is crucial to determine the lowest effective concentration for your experiments to minimize potential toxic effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Weak or No Fluorescence Signal | - Inappropriate filter sets. - Low dye concentration. - Low cell density. | - Use a filter set appropriate for Cy5 (Excitation/Emission ~622/670 nm).[6][8] - Increase the DiSC3(5) concentration. - Increase the cell density. |
| High Background Fluorescence | - Dye binding to plasticware. - High dye concentration. | - Add BSA (e.g., 0.5 mg/ml) to the buffer to reduce dye absorption to polystyrene surfaces.[8] - Decrease the DiSC3(5) concentration. |
| No Change in Fluorescence Upon Depolarization | - Cells are not viable. - Ineffective depolarizing agent. - Suboptimal dye concentration or cell density. | - Check cell viability using a method like Trypan Blue exclusion. - Verify the activity of your depolarizing agent (e.g., gramicidin, valinomycin). - Re-optimize DiSC3(5) concentration and cell density. |
| Fluorescence Signal Decreases Over Time (in polarized cells) | - This is the expected behavior due to dye uptake and quenching. | - Allow sufficient time for the signal to stabilize before starting your experiment. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelength (max) | 622 nm | [1][6][10] |
| Emission Wavelength (max) | 670 nm | [1][6][10] |
| Stock Solution Concentration | 1 - 5 mM in DMSO or EtOH | [1][6][7] |
| Working Solution Concentration | 1 - 5 µM (optimization recommended) | [1][6][7] |
| Concentration for B. subtilis | 1 µM (with OD600 of 0.2) | [8] |
| Concentration for S. aureus | 1 µM (with OD600 of 0.3) | [8] |
| Concentration for Primary Cortical Neurons | 250 nM | [11] |
| Incubation Time | 2 - 30 minutes (cell type dependent) | [1][6][7][11] |
Experimental Protocols
Protocol 1: Staining of Suspension Cells
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., serum-free medium, HBSS, or PBS) at a concentration of 1x10^6 cells/mL.[1][6][7]
-
Dye Loading: Add the DiSC3(5) working solution to the cell suspension.
-
Incubation: Incubate the cells at 37°C for 2-20 minutes. The optimal incubation time will vary depending on the cell type.[1][6][7] It's recommended to start with a 20-minute incubation and optimize as needed.[1][6][7]
-
Washing (Optional but Recommended): Centrifuge the cell suspension at 1000-1500 rpm for 5 minutes.[1][6][7] Discard the supernatant and gently resuspend the cells in pre-warmed (37°C) growth medium.[1][6][7] Repeat the wash step twice.[1][6][7]
-
Measurement: Proceed with fluorescence measurement using a fluorometer, fluorescence microscope, or flow cytometer.
Protocol 2: Staining of Adherent Cells
-
Cell Culture: Culture adherent cells on sterile glass coverslips or in appropriate culture plates.
-
Dye Loading: Remove the culture medium and add the DiSC3(5) working solution.
-
Incubation: Incubate the cells at 37°C for 2-20 minutes.[1][7]
-
Washing: Remove the dye solution and wash the cells two to three times with pre-warmed growth medium.
-
Measurement: Proceed with fluorescence measurement using a fluorescence microscope.
Visualizations
Caption: Mechanism of DiSC3(5) in measuring membrane potential.
Caption: General experimental workflow for DiSC3(5) assay.
References
- 1. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
troubleshooting DiSC3(5) fluorescence signal variability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in DiSC3(5) fluorescence signals during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my DiSC3(5) fluorescence signal weak or showing a poor signal-to-noise ratio?
A1: A weak signal or low signal-to-noise ratio is a common issue that can often be resolved by optimizing experimental parameters. The primary factors to consider are the dye concentration and cell density.[1] For instance, while a higher dye concentration can increase the overall fluorescence, it may reduce the difference in signal between polarized and depolarized cells.[1] Similarly, cell density needs to be optimized for your specific cell type and experimental conditions.[1]
-
Troubleshooting Steps:
-
Optimize Dye and Cell Concentration: Systematically test a range of DiSC3(5) concentrations (e.g., 0.5 µM to 5 µM) and cell densities to find the optimal balance for your assay.[1][2] For B. subtilis, a concentration of 1 µM DiSC3(5) with a cell density of OD600 = 0.2 has been found to be effective, while for S. aureus, a slightly higher OD600 of 0.3 is recommended.[1]
-
Use BSA to Prevent Surface Binding: DiSC3(5) can adsorb to polystyrene surfaces, leading to a gradual decay of the fluorescence signal.[1] Including Bovine Serum Albumin (BSA) in your assay buffer (e.g., 0.5 mg/ml) can help mitigate this issue.[1]
-
Check Instrument Settings: Ensure your fluorometer or microscope is set to the correct excitation and emission wavelengths for DiSC3(5) (typically around 622 nm for excitation and 670 nm for emission).[2][3][4]
-
Q2: My baseline DiSC3(5) fluorescence is unstable and drifting. What could be the cause?
A2: An unstable baseline can be caused by several factors, including dye binding to plate surfaces, phototoxicity, or issues with the experimental buffer.
-
Troubleshooting Steps:
-
Prevent Dye Adsorption: As mentioned, use BSA in your buffer to prevent the dye from sticking to the microplate wells.[1] Low-binding microplates can also be a valuable tool to overcome this problem.[5]
-
Minimize Phototoxicity and Photobleaching: Excessive exposure to excitation light can damage cells (phototoxicity) and irreversibly destroy the fluorescent properties of the dye (photobleaching).[6][7][8] Reduce the intensity and duration of light exposure to the minimum required for a stable signal.
-
Ensure Proper Buffer Conditions: For experiments with Gram-negative bacteria, it is highly recommended to perform measurements directly in the growth medium.[9][10] If using a buffer is necessary, ensure it contains a metabolisable carbon source to maintain cell energy levels.[9][10]
-
Q3: I am observing unexpected changes in fluorescence after adding my test compound. How can I be sure it's a true depolarization event?
A3: It is crucial to perform control experiments to rule out artifacts. Your test compound could be interacting directly with the DiSC3(5) dye or affecting the cells in ways other than direct membrane depolarization.
-
Troubleshooting Steps:
-
Compound Interference Control: Run a control experiment with your compound and DiSC3(5) in the absence of cells.[1] This will determine if the compound itself quenches or enhances the dye's fluorescence.
-
Use Positive Controls: Employ a known depolarizing agent, such as gramicidin (B1672133) or valinomycin, as a positive control.[1][11] This will help you confirm that your assay system can detect a true depolarization event.
-
Consider Solvent Effects: Ensure that the solvent used to dissolve your compound (e.g., DMSO) does not affect the fluorescence signal at the final concentration used in the assay.[1][11][12]
-
Q4: Can I use DiSC3(5) for single-cell analysis with microscopy?
A4: Yes, DiSC3(5) is suitable for single-cell analysis using fluorescence microscopy.[1] It is also compatible with other fluorescent proteins like GFP, allowing for simultaneous monitoring of membrane potential and protein localization.[1]
-
Key Considerations for Microscopy:
-
A final DMSO concentration of 0.5–1% is often crucial for maintaining dye solubility and achieving good cellular fluorescence.[1]
-
Avoid using poly-L-lysine-coated slides, as they can partially dissipate the membrane potential.[1]
-
Be mindful of potential artifacts related to the mounting medium, such as plasmolysis, especially in de-energized cells.[1]
-
Data Presentation
Table 1: Recommended Starting Concentrations for DiSC3(5) Assays
| Cell Type | DiSC3(5) Concentration | Cell Density (OD600) | Reference |
| Bacillus subtilis | 1 µM | 0.2 | [1] |
| Staphylococcus aureus | 1 µM | 0.3 | [1] |
| General (Suspension Cells) | 1-5 µM | 1x10^6 cells/mL | [2][3] |
| General (Adherent Cells) | 1-5 µM | Grown on coverslips | [2][3] |
Table 2: Common Controls for DiSC3(5) Assays
| Control | Purpose | Typical Concentration | Reference |
| Valinomycin | K+ ionophore, used for depolarization and calibration | 4-5 µM | [1][13] |
| Gramicidin | Channel-forming peptide, used for depolarization | 1 µM | [1][11] |
| DMSO | Solvent control | Match final concentration in test samples | [1][11] |
| No-cell control | To check for compound interference with the dye | N/A | [1] |
Experimental Protocols
Protocol 1: Fluorometric Measurement of Membrane Potential in Bacteria
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Dilute the culture to the optimized OD600 (e.g., 0.2 for B. subtilis) in pre-warmed growth medium supplemented with 0.5 mg/ml BSA.[1]
-
-
Dye Loading:
-
Add DiSC3(5) to a final concentration of 1 µM.
-
Incubate with shaking for approximately 5 minutes to allow the dye to accumulate in the cells, which is observed as a quenching of the fluorescence signal.[1]
-
-
Measurement:
-
Transfer the cell suspension to a fluorometer.
-
Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
Add your test compound or a positive control (e.g., gramicidin) and continue recording the fluorescence.[1][11] An increase in fluorescence indicates membrane depolarization.[1][11][12]
-
Protocol 2: Staining Adherent Cells for Microscopy
-
Cell Culture: Grow adherent cells on sterile glass coverslips.[2][3]
-
Preparation of Staining Solution: Prepare a 1 to 5 µM working solution of DiSC3(5) in a suitable buffer (e.g., DMEM, HBSS, or PBS).[2]
-
Staining:
-
Washing:
-
Drain the dye solution and wash the coverslips two to three times with pre-warmed growth medium.
-
For each wash, incubate for 5-10 minutes before draining the medium.[2]
-
-
Imaging: Mount the coverslips and proceed with fluorescence microscopy.
Visualizations
Caption: Mechanism of DiSC3(5) action in response to changes in membrane potential.
Caption: A decision tree for troubleshooting common DiSC3(5) signal issues.
References
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 8. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: DiSC3(5) Membrane Potential Measurements
Welcome to the technical support center for DiSC3(5) membrane potential assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts and issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind DiSC3(5) for measuring membrane potential?
A1: DiSC3(5) is a cationic, lipophilic fluorescent dye. Due to its positive charge, it accumulates in cells with a negative inside membrane potential (hyperpolarized cells).[1][2][3] This accumulation leads to self-quenching of the dye's fluorescence.[1][4][5] When the cell membrane depolarizes, the dye is released into the extracellular medium, resulting in an increase in fluorescence (dequenching).[1][3][6] This change in fluorescence intensity is proportional to the change in membrane potential.
Q2: My baseline fluorescence is unstable or drifting. What could be the cause?
A2: An unstable baseline can be caused by several factors:
-
Incomplete dye equilibration: Ensure you are allowing sufficient incubation time for the dye to partition into the cell membranes and reach a stable quenched state.
-
Cell settling: If using a plate reader, ensure that the cells are homogeneously suspended. Gentle mixing before and during the measurement can help. For microscopy, ensure cells are properly adhered to the surface.
-
Temperature fluctuations: Maintain a constant and optimal temperature throughout the experiment, as temperature can affect membrane fluidity and dye partitioning.[1]
-
Photobleaching: Continuous exposure to excitation light can cause photobleaching.[7] Use the lowest possible excitation intensity and exposure time that still provides a good signal-to-noise ratio.
Q3: I am not observing a significant fluorescence increase upon depolarization. What are some possible reasons?
A3: A lack of a strong signal can be due to:
-
Suboptimal dye or cell concentration: The ratio of dye to cell density is critical.[1] Too much dye can lead to high background fluorescence, while too few cells can result in a weak signal. It is recommended to optimize these concentrations for your specific cell type and experimental conditions.[1]
-
Poor dye solubility: DiSC3(5) can aggregate in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO before adding it to your cell suspension.[1][8] The final DMSO concentration should be kept consistent, typically around 1%, as it is crucial for good solubility.[1][8]
-
Ineffective depolarizing agent: Verify the concentration and activity of your depolarizing agent (e.g., gramicidin (B1672133), valinomycin (B1682140) in the presence of high extracellular K+).
-
Low initial membrane potential: If the cells are not well-energized to begin with, the potential change upon depolarization will be small. Ensure cells are in a logarithmic growth phase and in a suitable buffer or medium that supports their metabolic activity.[9]
Q4: Can the solvent for DiSC3(5) or my test compounds affect the measurement?
A4: Yes. Dimethyl sulfoxide (B87167) (DMSO) is commonly used to dissolve DiSC3(5) and many test compounds.[1][10][11] While necessary for solubility, DMSO can itself affect cell membranes and mitochondrial function, potentially altering the membrane potential.[12][13][14] It is crucial to:
-
Maintain a consistent and low final concentration of DMSO across all wells (typically ≤1%).[1]
-
Run appropriate vehicle controls containing the same concentration of DMSO to account for its effects.[6]
Q5: Are there compounds that interfere with the DiSC3(5) assay?
A5: Yes, some compounds can directly interact with the dye or have optical properties that interfere with the measurement. For example, the protonophore CCCP is known to be incompatible with the DiSC3(5) assay.[1] It is essential to test whether your compound of interest significantly alters the dye's fluorescence in the absence of cells.[1] Additionally, in drug screening, other medications can potentially cause interference.[15][16][17]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your DiSC3(5) experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Dye Aggregation: DiSC3(5) can form aggregates in aqueous buffer, which are fluorescent.[18] 2. Excessive Dye Concentration: Too much dye leads to a high unbound fraction.[1] 3. Dye Adsorption: The dye can adsorb to plastic surfaces of microplates.[1] | 1. Ensure the dye is fully dissolved in DMSO before dilution. Maintain a final DMSO concentration of at least 1%.[1] 2. Titrate the DiSC3(5) concentration to find the optimal balance between signal and background. 3. Add Bovine Serum Albumin (BSA) to the medium (e.g., 0.5 mg/ml) to reduce non-specific binding to surfaces.[1] |
| Signal Varies Greatly Between Replicates | 1. Inconsistent Cell Density: Pipetting errors or cell clumping can lead to different cell numbers in each well. 2. Uneven Dye Distribution: Incomplete mixing upon dye addition. 3. Edge Effects in Microplates: Evaporation from wells at the edge of the plate can concentrate cells and reagents. | 1. Ensure the cell suspension is homogeneous before and during plating. 2. Mix the plate gently after adding the dye. 3. Avoid using the outer wells of the microplate or fill them with a buffer to minimize evaporation from adjacent wells. |
| Cell Death or Growth Inhibition Observed | 1. Dye Toxicity: At higher concentrations or with prolonged exposure, DiSC3(5) can be toxic to some cells and inhibit respiration.[2][19] 2. Phototoxicity: High-intensity excitation light can damage cells.[7] | 1. Use the lowest effective dye concentration and minimize the incubation time. DiSC3(5) may not be suitable for long-term time-lapse experiments.[1] 2. Reduce the intensity and duration of light exposure. Use neutral density filters if available. |
| Artifacts in Fluorescence Microscopy | 1. Plasmolysis-related artifacts: Especially in de-energized cells, osmotic stress can cause artifacts.[1] 2. Coated slides: Poly-L-lysine coated slides have been found to cause partial dissipation of membrane potential.[1] | 1. Avoid using agarose (B213101) dissolved in buffer or medium, as this can trigger plasmolysis.[1] 2. It is strongly advised against the use of poly-L-lysine for these experiments.[1] |
Experimental Protocols
Protocol 1: Optimization of DiSC3(5) and Cell Concentration
This protocol is essential for establishing optimal assay conditions for a specific cell type.
-
Cell Preparation: Culture cells to the mid-logarithmic growth phase.[1] Harvest and resuspend the cells in the assay buffer (e.g., LB medium supplemented with 0.5 mg/ml BSA) to a starting optical density (OD600) of 0.4.[1]
-
Serial Dilutions: Prepare a two-fold serial dilution of the cell suspension in a 96-well black microplate, from OD600 of 0.4 down to 0.05.
-
Dye Addition: Prepare a range of DiSC3(5) concentrations (e.g., 0.5 µM, 1 µM, 2 µM, 4 µM) in the assay buffer. Add the dye solutions to the different cell dilutions. Ensure the final DMSO concentration is constant in all wells.
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow for dye quenching.
-
Baseline Reading: Measure the baseline fluorescence using appropriate excitation and emission wavelengths (e.g., Ex: 610 nm, Em: 660 nm).[1]
-
Depolarization: Add a potent depolarizing agent (e.g., gramicidin at 1 µM) to all wells.[6]
-
Final Reading: After a few minutes, measure the maximum fluorescence.
-
Analysis: For each combination, calculate the signal-to-noise ratio (Fluorescence_max / Fluorescence_baseline). The optimal conditions will be those that provide the largest ratio. For many bacteria, an OD600 of 0.2 and 1 µM DiSC3(5) is a good starting point.[1]
Protocol 2: Calibration of DiSC3(5) Fluorescence to Membrane Potential (mV)
This protocol uses the K+ ionophore valinomycin to clamp the membrane potential to known values based on the Nernst equation for potassium.
-
Prepare K+ Buffers: Prepare a series of buffers with varying K+ concentrations (e.g., from 1 mM to 150 mM). Maintain a constant ionic strength by compensating with Na+.[1]
-
Cell Preparation: Resuspend cells in each of the K+ buffers to a predetermined optimal OD.
-
Dye Loading: Add the optimal concentration of DiSC3(5) to each cell suspension and incubate to achieve a stable quenched signal.
-
Initiate K+ Influx: Add valinomycin (e.g., 4 µM) to each suspension.[20] This will make the membrane permeable to K+, and the membrane potential will equilibrate to the K+ chemical gradient.
-
Measure Fluorescence: Record the final stable fluorescence value for each K+ concentration.
-
Calculate Membrane Potential: For each buffer, calculate the theoretical membrane potential (ΔΨ) using the Nernst equation: ΔΨ (mV) = -61.5 * log10([K+]in / [K+]out), where [K+]in is the intracellular potassium concentration (which must be measured or estimated) and [K+]out is the concentration in the buffer.
-
Generate Calibration Curve: Plot the final fluorescence values against the calculated membrane potential values. This curve can then be used to convert fluorescence measurements of your experimental samples into millivolts.[1]
Visualizations
Caption: Mechanism of DiSC3(5) accumulation and fluorescence quenching.
Caption: A logical workflow for troubleshooting poor signal in DiSC3(5) assays.
References
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]
- 4. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.uniud.it [air.uniud.it]
- 6. researchgate.net [researchgate.net]
- 7. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. DiSC3(5) [3,3-Dipropylthiadicarbocyanine iodide] | AAT Bioquest [aatbio.com]
- 12. Dimethyl Sulfoxide Perturbs Cell Cycle Progression and Spindle Organization in Porcine Meiotic Oocytes | PLOS One [journals.plos.org]
- 13. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Computational Approach to Identify Interfering Medications on Urine Drug Screening Assays without Data from Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bluthbio.com [bluthbio.com]
- 17. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. researchgate.net [researchgate.net]
DiSC3(5) Technical Support Center: Troubleshooting Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and minimizing photobleaching of the fluorescent dye DiSC3(5) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is DiSC3(5) and how does it work?
DiSC3(5) (3,3'-Dipropylthiadicarbocyanine iodide) is a lipophilic, cationic fluorescent probe used to measure membrane potential in various cell types, including bacteria and mitochondria.[1][2][3][4] Its mechanism relies on its ability to accumulate in cells with a polarized (negative inside) membrane. This accumulation leads to self-quenching of the DiSC3(5) fluorescence. When the membrane depolarizes, the dye is released from the cells, resulting in an increase in fluorescence intensity.[1][4]
Q2: What is photobleaching and why is it a problem for DiSC3(5)?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like DiSC3(5), upon exposure to light. This leads to a loss of its ability to fluoresce.[5] For cyanine (B1664457) dyes such as DiSC3(5), this process is often mediated by reactive oxygen species (ROS) generated during the excitation of the dye.[5] Photobleaching can be a significant issue in fluorescence microscopy experiments as it leads to a progressive decrease in signal intensity, which can compromise the quality and quantitative accuracy of the data, especially in time-lapse imaging.[5]
Q3: How can I tell if my DiSC3(5) signal loss is due to photobleaching or a change in membrane potential?
Distinguishing between photobleaching and a genuine physiological change in membrane potential is crucial for accurate data interpretation. Here are some key differences:
-
Photobleaching: Characterized by a gradual and irreversible decrease in fluorescence intensity over time with continuous or repeated exposure to excitation light. The rate of fading is dependent on the intensity and duration of light exposure.
-
Depolarization: Typically results in a rapid increase in fluorescence as the quenched DiSC3(5) is released from the cell.[1][4]
-
Hyperpolarization: Leads to a further decrease in fluorescence as more dye accumulates and quenches within the cell.
To confirm photobleaching, you can image a control sample with no cells or a sample of fixed, permeabilized cells stained with DiSC3(5) under the same illumination conditions. If the fluorescence of this control sample fades over time, it is indicative of photobleaching.
Troubleshooting Guide: Minimizing DiSC3(5) Photobleaching
This guide provides practical strategies to reduce DiSC3(5) photobleaching during your experiments.
General Strategies
| Strategy | Description | Key Considerations |
| Reduce Excitation Light Intensity | Use the lowest possible light intensity that still provides a sufficient signal-to-noise ratio.[6] | This can be achieved by using neutral density filters or adjusting the laser power settings on the microscope.[6] |
| Minimize Exposure Time | Reduce the duration of time the sample is exposed to the excitation light.[6] | Use the fastest possible acquisition speed and avoid unnecessarily long exposures. For time-lapse experiments, increase the interval between image acquisitions.[6] |
| Protect from Ambient Light | Keep samples protected from light as much as possible when not actively imaging. | One simple and effective method is to cover the experimental setup with aluminum foil.[7] |
| Use Antifade Reagents | Incorporate chemical compounds that scavenge reactive oxygen species (ROS) into your imaging media.[5][6] | The choice of antifade agent is critical, as some can be incompatible with cyanine dyes. |
Recommended Antifade Reagents for DiSC3(5)
Since DiSC3(5) is a cyanine dye, antifade reagents effective for this class of fluorophores are recommended. Caution: Avoid using p-Phenylenediamine (PPD)-based antifade reagents, as they can react with and cleave cyanine dyes.[5]
| Antifade Reagent | Recommended Starting Concentration | Notes |
| Ascorbic Acid (Vitamin C) | 0.5 - 2 mM | A common and effective ROS scavenger.[8] Can be added to the imaging buffer. |
| Trolox | 100 - 500 µM | A water-soluble analog of Vitamin E. It has been shown to be effective in reducing photobleaching of cyanine dyes.[9][10][11] The optimal concentration can be cell-type dependent.[5] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Membrane Potential with Minimized Photobleaching
This protocol describes a general procedure for staining live cells with DiSC3(5) and imaging them while minimizing photobleaching.
Materials:
-
Cell culture medium or appropriate buffer (e.g., HBSS, PBS)
-
Antifade reagent stock solution (e.g., Ascorbic Acid or Trolox)
-
Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish)
Procedure:
-
Prepare DiSC3(5) Working Solution: Dilute the DiSC3(5) stock solution in your imaging medium to a final working concentration of 0.5-2 µM. The optimal concentration should be determined empirically for your specific cell type and experimental conditions.[12]
-
Prepare Imaging Medium with Antifade: Add the chosen antifade reagent to your imaging medium at the desired final concentration.
-
Cell Staining:
-
Remove the culture medium from your cells.
-
Wash the cells once with the imaging medium containing the antifade reagent.
-
Add the DiSC3(5) working solution (containing the antifade reagent) to the cells.
-
Incubate at 37°C for 5-15 minutes, protected from light.
-
-
Imaging:
-
Mount the imaging dish on the microscope stage.
-
Use the lowest possible excitation light intensity and the shortest possible exposure time that allows for adequate signal detection.
-
Locate the region of interest using transmitted light or a low-intensity fluorescence scan.
-
Acquire images as required for your experiment.
-
Between acquisitions, use a shutter to block the excitation light.
-
Keep the sample covered to protect it from ambient light.
-
Protocol 2: Measuring DiSC3(5) Photobleaching Rate
This protocol allows for the quantification of the photobleaching rate of DiSC3(5) under your specific experimental conditions.
Materials:
-
DiSC3(5) solution (in buffer or imaging medium)
-
Imaging dish
-
Fluorescence microscope with time-lapse imaging capabilities and software for intensity measurement
Procedure:
-
Sample Preparation: Prepare a sample of DiSC3(5) in your imaging buffer at the concentration you typically use. To assess photobleaching in the context of your experiment, you can use fixed and permeabilized cells stained with DiSC3(5).
-
Microscope Setup:
-
Time-Lapse Imaging:
-
Select a region of interest.
-
Acquire a time-lapse series of images with a constant time interval between each frame. The total duration and interval will depend on how quickly the dye photobleaches.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of decay of this curve represents the photobleaching rate. This can be compared between different conditions (e.g., with and without an antifade reagent) to assess the effectiveness of your photobleaching minimization strategy.
-
Visualizations
Caption: Experimental workflow for live-cell imaging with DiSC3(5) while minimizing photobleaching.
Caption: Simplified signaling pathway of DiSC3(5) photobleaching.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]
- 5. biocompare.com [biocompare.com]
- 6. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 7. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 8. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonblinking and long-lasting single-molecule fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The antioxidant Trolox enhances the oxidation of 2',7'-dichlorofluorescin to 2',7'-dichlorofluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DiSC3(5) Cytotoxicity at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of the fluorescent probe DiSC3(5) when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of DiSC3(5) cytotoxicity at high concentrations?
A1: At high concentrations, DiSC3(5) primarily exerts its cytotoxic effects by disrupting mitochondrial function. It acts as both an inhibitor of the mitochondrial electron transport chain and an uncoupler of oxidative phosphorylation[1]. This leads to a decrease in cellular ATP production and can induce the mitochondrial permeability transition (PT), a key event in the apoptotic cascade[2].
Q2: Is DiSC3(5) known to induce a specific type of cell death?
A2: High concentrations of DiSC3(5) can induce apoptosis through the intrinsic pathway. By triggering the mitochondrial permeability transition, it can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria[2]. However, at very high concentrations that cause rapid and severe cellular damage, necrosis may occur. The mode of cell death is often dose-dependent, with lower concentrations favoring apoptosis and higher concentrations leading to necrosis[3][4].
Q3: What is the reported IC50 value for DiSC3(5) cytotoxicity?
A3: An IC50 value of 8 µM has been reported for the inhibition of the mitochondrial respiratory system associated with NAD[2]. It is important to note that IC50 values can be highly dependent on the cell line, experimental conditions, and the assay used[5]. Therefore, it is recommended to determine the IC50 experimentally for your specific cell type and conditions.
Q4: Can DiSC3(5) interfere with viability assays?
A4: Yes, as a fluorescent dye, DiSC3(5) has the potential to interfere with other fluorescence-based viability assays. At high concentrations, dye aggregation can occur, which may lead to fluorescence quenching and inaccurate readings[6][7]. It is crucial to run appropriate controls, such as cells treated with the dye but without the viability reagent, to account for any background fluorescence or quenching effects.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
Possible Cause: Some cell lines are particularly sensitive to mitochondrial inhibitors. Even concentrations typically used for membrane potential measurements (in the low µM range) might induce cytotoxic effects in these cells.
Troubleshooting Steps:
-
Determine the optimal concentration: Perform a dose-response curve to determine the non-toxic concentration range for your specific cell line.
-
Reduce incubation time: Shorter incubation times with the dye may be sufficient for membrane potential measurements without causing significant cytotoxicity.
-
Use a different probe: If your cell line is highly sensitive to DiSC3(5), consider using an alternative membrane potential probe with a different mechanism of action.
Issue 2: Inconsistent or Non-reproducible Fluorescence Readings in Viability Assays
Possible Cause: At high concentrations, DiSC3(5) can aggregate in aqueous solutions, leading to self-quenching of its fluorescence and affecting the readout of other fluorescent viability dyes[6].
Troubleshooting Steps:
-
Optimize dye concentration: Use the lowest effective concentration of DiSC3(5) for your experiment.
-
Ensure proper solubilization: Prepare fresh stock solutions of DiSC3(5) in an appropriate solvent like DMSO and ensure complete dissolution before diluting in aqueous buffers[7].
-
Run controls: Include control wells with DiSC3(5) alone to measure its intrinsic fluorescence and potential for quenching of other dyes.
-
Consider alternative viability assays: If fluorescence interference is persistent, consider using non-fluorescent viability assays, such as colorimetric assays (e.g., MTT) or impedance-based methods. Be aware that particles can also interfere with these assays[8].
Issue 3: Observing Both Apoptotic and Necrotic Cell Populations
Possible Cause: DiSC3(5) can induce different cell death pathways depending on its concentration and the cellular context[3][4]. At intermediate to high concentrations, a mixed population of apoptotic and necrotic cells can be expected.
Troubleshooting Steps:
-
Dose-response analysis: Characterize the dose-dependent induction of apoptosis and necrosis using assays that can distinguish between these two forms of cell death (e.g., Annexin V/Propidium Iodide staining).
-
Time-course experiment: Analyze the kinetics of cell death. Apoptosis is an active process that takes time, while necrosis can occur more rapidly at higher, more toxic concentrations.
-
Analyze mitochondrial parameters: Confirm the involvement of mitochondria by measuring parameters like mitochondrial membrane potential, cytochrome c release, and cellular ATP levels.
Quantitative Data Summary
| Parameter | Value | Cell System/Condition | Reference |
| IC50 (Mitochondrial Respiration) | 8 µM | Isolated mitochondria (NAD-linked substrates) | [2] |
| Concentration for MPT Induction | 50 µM | Isolated mitochondria (with succinate (B1194679) and Pi) | [2] |
| Concentration for MPT Inhibition | 5 µM | Isolated mitochondria (with low Ca2+) | [2] |
Note: MPT refers to Mitochondrial Permeability Transition.
Experimental Protocols
Protocol: Assessment of DiSC3(5)-Induced Cytotoxicity using a Resazurin-Based Viability Assay
This protocol provides a method to determine the cytotoxic effects of DiSC3(5) on a chosen cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
DiSC3(5) (stock solution in DMSO)
-
Resazurin-based viability reagent (e.g., alamarBlue™)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplates
-
Multi-well plate reader (fluorescence)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
For suspension cells, seed 20,000-50,000 cells per well immediately before adding the compound.
-
-
Preparation of DiSC3(5) Dilutions:
-
Prepare a serial dilution of DiSC3(5) in complete cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest DiSC3(5) dilution.
-
-
Cell Treatment:
-
Remove the old medium from the adherent cells and add 100 µL of the prepared DiSC3(5) dilutions to each well. For suspension cells, add 50 µL of a 2x concentrated DiSC3(5) solution to the 50 µL of cell suspension in each well.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assay:
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from a cell-free control well.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viable cells against the log of the DiSC3(5) concentration and determine the IC50 value using a non-linear regression analysis.
-
Visualizations
Caption: Workflow for determining DiSC3(5) cytotoxicity.
Caption: DiSC3(5) induced mitochondrial dysfunction pathway.
References
- 1. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis or necrosis by ionizing radiation is dose-dependent in MG-63 osteosarcoma multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
interference of CCCP and other uncouplers with DiSC3(5) fluorescence
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the membrane potential-sensitive dye DiSC3(5), with a specific focus on the interference caused by CCCP and other uncouplers.
Frequently Asked Questions (FAQs)
Q1: What is DiSC3(5) and how does it measure membrane potential?
DiSC3(5) (3,3'-Dipropylthiadicarbocyanine Iodide) is a cationic, lipophilic fluorescent dye used to measure plasma membrane potential.[1][2] Its mechanism relies on its potential-dependent accumulation in cells. In polarized cells with a negative-inside membrane potential, the positively charged DiSC3(5) dye accumulates in the cytoplasm and across the membrane. This accumulation leads to self-quenching of its fluorescence, resulting in a low fluorescence signal.[1][3] Depolarization of the membrane potential causes the dye to be released from the cells into the extracellular medium, leading to an increase in fluorescence (dequenching).[1][2][3]
Q2: I am not seeing the expected fluorescence quenching after adding DiSC3(5) to my cells. What could be the reason?
Several factors could contribute to a lack of fluorescence quenching:
-
Low Cell Density: Insufficient cell numbers can lead to a weak signal. Optimizing the cell density (e.g., OD600 for bacteria) is crucial for a good signal-to-noise ratio.[1]
-
Low Dye Concentration: Using a suboptimal concentration of DiSC3(5) can result in a reduced fluorescence difference between polarized and depolarized states.[1]
-
Compromised Cell Viability: The cells may have a dissipated membrane potential to begin with, preventing the accumulation and quenching of the dye.
-
Incorrect Filter Sets: Ensure you are using the appropriate excitation and emission wavelengths for DiSC3(5) (typically around 622 nm for excitation and 670 nm for emission).
Q3: Why is CCCP not recommended for use as a positive control for depolarization in DiSC3(5) assays?
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a protonophore that effectively depolarizes mitochondrial and bacterial membranes.[4] However, it directly interferes with DiSC3(5) fluorescence, causing a strong reduction in the signal that is independent of its effect on membrane potential.[1][5][6][7][8] This quenching effect makes it impossible to distinguish between depolarization-induced dequenching and direct dye quenching by CCCP, thus disqualifying its use as a positive control in DiSC3(5) assays.[1][5][7]
Q4: What are suitable alternatives to CCCP for inducing depolarization in DiSC3(5) assays?
Valinomycin and gramicidin (B1672133) are commonly used and compatible alternatives to CCCP.
-
Valinomycin: A potassium ionophore that depolarizes the membrane by equilibrating the K+ gradient. It is compatible with DiSC3(5) assays.[1][5]
-
Gramicidin: A channel-forming peptide that allows the passage of monovalent cations, leading to rapid membrane depolarization. It is also compatible with DiSC3(5) assays.[1][5]
Q5: Can other uncouplers like FCCP be used with DiSC3(5)?
Similar to CCCP, FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) has also been shown to decrease DiSC3(5) fluorescence, precluding its use in these assays.[6][8] It is advisable to test for direct interference between any uncoupler and DiSC3(5) in a cell-free system before use in an experiment.[1]
Troubleshooting Guide
This guide addresses common issues encountered during DiSC3(5) fluorescence experiments, particularly when using uncouplers.
| Problem | Potential Cause | Recommended Solution |
| No or low fluorescence signal upon dye addition. | Incorrect filter settings for the fluorometer/microscope. | Verify the excitation and emission wavelengths are appropriate for DiSC3(5) (Ex: ~622 nm, Em: ~670 nm). |
| Low dye concentration. | Optimize the DiSC3(5) concentration. A typical starting concentration is 1-2 µM.[5] | |
| Low cell density. | Optimize cell density (e.g., for bacteria, an OD600 of 0.2-0.3 is often a good starting point).[1] | |
| Fluorescence signal decreases upon addition of a test compound (expected to depolarize). | The compound is directly quenching DiSC3(5) fluorescence. | Perform a control experiment in a cell-free medium to check for direct interaction between your compound and DiSC3(5).[1] |
| The compound is causing cell lysis at the tested concentration. | Use a viability stain (e.g., propidium (B1200493) iodide) to assess membrane integrity. Lower the compound concentration. | |
| High background fluorescence. | Dye binding to plasticware (e.g., microplate wells). | The addition of BSA (e.g., 0.5 mg/ml) to the buffer can help reduce the absorption of DiSC3(5) to polystyrene surfaces.[1] |
| Autofluorescence from the sample or medium. | Measure the fluorescence of a cell-free medium and unstained cells to determine the background level. | |
| Inconsistent or variable results. | Incomplete dye loading or equilibration. | Ensure a consistent incubation time with DiSC3(5) before starting measurements (e.g., 5 minutes with shaking).[5] |
| Temperature fluctuations. | Maintain a constant and controlled temperature throughout the experiment, as membrane potential is temperature-dependent. | |
| Photobleaching. | Minimize the exposure of the sample to the excitation light. |
Quantitative Data Summary
The following table summarizes the observed interactions of various uncouplers and ionophores with DiSC3(5) fluorescence, based on available literature. It is important to note that the primary issue with CCCP and FCCP is direct fluorescence quenching, not their efficacy as uncouplers.
| Compound | Type | Concentration | Effect on DiSC3(5) Fluorescence (in the absence of cells) | Compatibility with DiSC3(5) Assay | Reference |
| CCCP | Protonophore Uncoupler | 30 µM | Strong reduction in fluorescence | Incompatible | [1][5][7] |
| FCCP | Protonophore Uncoupler | Not Specified | Decreased fluorescence | Incompatible | [6][8] |
| Valinomycin | K+ Ionophore | 5 µM | No significant interference | Compatible | [1][5] |
| Gramicidin | Channel-forming Peptide | 1 µM | No significant interference | Compatible | [1][5] |
Experimental Protocols
Protocol 1: General DiSC3(5) Membrane Potential Assay in Bacteria
This protocol is a general guideline and may require optimization for specific bacterial species and experimental conditions.
Materials:
-
Bacterial culture in the logarithmic growth phase
-
Assay buffer (e.g., PBS or growth medium)
-
DiSC3(5) stock solution (e.g., 1 mM in DMSO)
-
Depolarizing agent (e.g., Valinomycin or Gramicidin)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with the assay buffer.
-
Resuspend the cells in the assay buffer to the desired optical density (e.g., OD600 = 0.2).[1]
-
Add DiSC3(5) to the cell suspension to a final concentration of 1 µM.[1]
-
Incubate for 5-10 minutes at the desired temperature with gentle shaking to allow the dye to equilibrate and quench.[5]
-
Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
Add the test compound or a positive control for depolarization (e.g., 5 µM Valinomycin).
-
Immediately start recording the fluorescence kinetics to observe the dequenching of the signal.
Protocol 2: Control for Direct Compound Interference with DiSC3(5)
This protocol is essential to validate that a test compound does not directly interact with the DiSC3(5) dye.
Materials:
-
Assay buffer
-
DiSC3(5) stock solution
-
Test compound stock solution
-
Fluorometer or fluorescence microplate reader
Procedure:
-
To a well of a microplate or a cuvette, add the assay buffer.
-
Add DiSC3(5) to the same final concentration used in your cellular assay (e.g., 1 µM).
-
Record the baseline fluorescence.
-
Add your test compound at the highest concentration used in your cellular assay.
-
Record the fluorescence over time. A significant change in fluorescence indicates direct interference.[1]
Visualizations
Signaling Pathway and Interference Mechanism
References
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 5. frontiersin.org [frontiersin.org]
- 6. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
preventing DiSC3(5) binding to plastic surfaces in plate reader assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the binding of the fluorescent dye DiSC3(5) to plastic surfaces during plate reader assays.
Frequently Asked Questions (FAQs)
Q1: Why does DiSC3(5) bind to standard polystyrene microplates?
A1: DiSC3(5) is a lipophilic and cationic dye.[1][2] Its hydrophobic nature leads to non-specific binding to the hydrophobic surfaces of standard polystyrene microplates.[3][4] This binding can cause a high background signal, reduce the availability of the dye for cellular uptake, and lead to inaccurate measurements of membrane potential.
Q2: What is the most common method to prevent DiSC3(5) from binding to plastic surfaces?
A2: The most widely recommended method is the addition of Bovine Serum Albumin (BSA) to the assay buffer.[5][6] BSA is a protein that can coat the plastic surface, preventing the dye from adsorbing.[6][7] It can be used either by pre-coating the plate or by including it as an additive in the assay medium.[5][8]
Q3: Are there alternative types of microplates that can reduce DiSC3(5) binding?
A3: Yes, using microplates made from materials other than standard polystyrene or specially treated plates can significantly reduce dye binding. Low-binding surface plates, often made of polypropylene (B1209903) or other treated surfaces, are recommended for assays with hydrophobic molecules like DiSC3(5).[3][9] Black plates are generally preferred for fluorescence assays to minimize background fluorescence.[10][11]
Q4: Can detergents be used to prevent DiSC3(5) binding?
A4: Low concentrations of non-ionic detergents, such as Tween or Triton X-100, can help prevent the adsorption of hydrophobic molecules to plastic surfaces.[6] However, it is crucial to use them at very low concentrations (e.g., ~0.05%) as detergents can also affect cell membrane integrity and interact with the dye, potentially compromising the assay.[6][12][13] The use of BSA is generally a more common and recommended approach for DiSC3(5) assays.[5]
Troubleshooting Guides
Issue 1: High background fluorescence in wells without cells.
Cause: This is a classic sign of DiSC3(5) binding to the plastic surface of the microplate wells.
Solutions:
-
Plate Passivation with BSA: Coat the microplate wells with a BSA solution before starting the experiment. This is a highly effective method to block non-specific binding sites.[6][8]
-
Inclusion of BSA in Assay Buffer: Add fatty acid-free BSA to your assay buffer at a final concentration of around 0.5 mg/ml.[5] This is a critical step to suppress dye binding.[5]
-
Use of Low-Binding Microplates: Switch to low-binding or polypropylene microplates, which have a lower affinity for hydrophobic molecules.[3][9]
Issue 2: Inconsistent or non-reproducible fluorescence readings.
Cause: Inconsistent dye binding across the plate can lead to variable results. This can be exacerbated by well-to-well differences in the plastic surface.
Solutions:
-
Ensure Uniform Plate Coating: If pre-coating with BSA, ensure that all wells are treated equally with the solution for the same duration.
-
Optimize BSA Concentration: The optimal BSA concentration may vary depending on the specific brand of plates and assay conditions. A concentration of 0.5 mg/ml is a good starting point.[5]
-
Switch to Low-Binding Plates: This can provide a more uniform surface and reduce variability.[3]
Experimental Protocols
Protocol 1: BSA Coating of Microplates
This protocol describes how to pre-coat standard polystyrene microplates with BSA to prevent DiSC3(5) binding.[8]
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS), sterile
-
Standard black, clear-bottom polystyrene microplates
Procedure:
-
Prepare a 1% (w/v) BSA solution in sterile 1X PBS. For example, dissolve 1 g of BSA in 100 mL of PBS.
-
Aliquot a sufficient volume of the 1% BSA solution to each well of the microplate to cover the surface (e.g., 200 µL for a 96-well plate).
-
Incubate the plate at room temperature for at least 1 hour, or overnight at 4°C.
-
Before use, aspirate the BSA solution from the wells. The plate can be used immediately without washing.
Protocol 2: DiSC3(5) Assay with BSA in Suspension
This protocol outlines the use of BSA as an additive in the assay buffer to prevent dye binding during the experiment.[5]
Materials:
-
Assay buffer (e.g., HEPES buffer with glucose)[14]
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Bacterial or cell suspension
-
Black, clear-bottom microplates (standard or low-binding)
Procedure:
-
Prepare the assay buffer and supplement it with fatty acid-free BSA to a final concentration of 0.5 mg/ml.[5]
-
Dilute the cell suspension to the desired optical density (e.g., OD600 of 0.05-0.5) in the BSA-containing assay buffer.[5][14]
-
Add the cell suspension to the microplate wells.
-
Add DiSC3(5) dye to a final concentration of 0.5-1 µM and monitor fluorescence quenching until a stable baseline is achieved.[5][15]
-
Add the test compound and record the change in fluorescence over time.
Data Presentation
Table 1: Comparison of Strategies to Prevent DiSC3(5) Binding
| Strategy | Principle of Action | Advantages | Disadvantages | Recommended Use |
| BSA Addition to Buffer | BSA in solution competitively binds to the plastic, preventing dye adsorption.[5][6] | Simple to implement; highly effective.[5] | May not be suitable for all assays where BSA could interfere. | Primary recommendation for most DiSC3(5) assays. [5] |
| BSA Pre-Coating | Creates a passivated surface by blocking hydrophobic interaction sites on the plastic.[6][8] | Effective for creating a uniform low-binding surface. | Requires an extra incubation step. | A good alternative to adding BSA directly to the assay medium. |
| Low-Binding Microplates | Plates are made from materials (e.g., polypropylene) or have surface treatments that reduce hydrophobic interactions.[3][9] | No need for additional blocking agents; reduces a variable in the assay. | Can be more expensive than standard polystyrene plates. | Ideal for sensitive assays or when BSA is not desired. |
| Detergents (e.g., Tween-20) | Non-ionic detergents can reduce non-specific binding of hydrophobic molecules.[6] | Inexpensive and readily available. | Can disrupt cell membranes and interfere with the assay; requires careful optimization of concentration.[6][12] | Use with caution and only after other methods have been ruled out. |
Visualizations
Caption: Workflow for a DiSC3(5) assay incorporating steps to prevent dye binding.
References
- 1. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]
- 2. DiSC3(5) [3,3-Dipropylthiadicarbocyanine iodide] | AAT Bioquest [aatbio.com]
- 3. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. pr.ibs.re.kr [pr.ibs.re.kr]
- 8. Coating Tubes with 1% BSA [genomecenter.tu-dresden.de]
- 9. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. biomat.it [biomat.it]
- 12. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of detergents on trimeric G-protein activity in isolated plasma membranes from rat brain cortex: correlation with studies of DPH and Laurdan fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 15. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
challenges of using DiSC3(5) in Gram-negative bacteria due to the outer membrane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for using the membrane potential-sensitive dye DiSC3(5) with Gram-negative bacteria. The unique challenge posed by the Gram-negative outer membrane is a primary focus.
Frequently Asked Questions (FAQs)
Q1: What is DiSC3(5) and how does it measure membrane potential?
A1: DiSC3(5) (3,3'-Dipropylthiadicarbocyanine Iodide) is a cationic, lipophilic fluorescent dye used to measure bacterial membrane potential.[1][2][3] Its positive charge and hydrophobicity allow it to partition into the polarized cytoplasmic membrane of bacteria. As the dye accumulates in the energized membrane, it forms aggregates, which leads to self-quenching of its fluorescence.[1][4] A stable, low fluorescence signal is indicative of a healthy, polarized membrane.[3] Conversely, when the membrane depolarizes, the dye is released back into the aqueous environment, causing a significant increase in fluorescence (dequenching).[1][3][4][5] This change in fluorescence intensity is directly proportional to the change in membrane potential.
Q2: Why is using DiSC3(5) with Gram-negative bacteria more challenging than with Gram-positive bacteria?
A2: The primary challenge lies in the complex cell envelope of Gram-negative bacteria.[6][7] Unlike Gram-positive bacteria, Gram-negative bacteria possess an outer membrane (OM) that acts as a formidable permeability barrier, preventing many molecules, including DiSC3(5), from reaching the inner cytoplasmic membrane where the membrane potential is generated.[8][9] This barrier can lead to inefficient dye loading, resulting in a weak or undetectable signal.
Q3: How does the outer membrane of Gram-negative bacteria restrict DiSC3(5) entry?
A3: The outer leaflet of the Gram-negative outer membrane is predominantly composed of lipopolysaccharide (LPS).[10] The strong lateral interactions between LPS molecules create a tightly packed, negatively charged surface that significantly slows the passive diffusion of hydrophobic molecules like DiSC3(5).[10]
Q4: What are efflux pumps, and can they affect DiSC3(5) measurements?
A4: Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics and dyes, out of the bacterial cell.[11][12][13][14] Gram-negative bacteria possess several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) superfamily.[11][12] These pumps can recognize DiSC3(5) as a substrate and extrude it from the cell, leading to a weaker fluorescence signal and an underestimation of membrane potential.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very low fluorescence quenching upon adding DiSC3(5) | The outer membrane is impermeable to the dye. | Permeabilize the outer membrane using agents like EDTA, Polymyxin B (PMB), or Polymyxin B Nonapeptide (PMBN). See the detailed protocol below. |
| Efflux pumps are actively removing the dye. | Use an efflux pump inhibitor (EPI) such as Phenylalanine-Arginine β-Naphthylamide (PAβN).[11][12][15] | |
| Incorrect dye or cell concentration. | Optimize the concentrations of DiSC3(5) and the bacterial cell suspension. A common starting point is 0.5-2 µM DiSC3(5) and an OD600 of 0.1-0.3.[2][4] | |
| Inconsistent or drifting baseline fluorescence | DiSC3(5) is binding to the plastic of the microplate. | Add Bovine Serum Albumin (BSA) to the buffer at a final concentration of 0.05-0.1% to prevent non-specific binding.[4] |
| The bacterial cells are not metabolically active. | Ensure cells are in the exponential growth phase and the assay buffer contains a carbon source (e.g., glucose). | |
| Unexpected increase in fluorescence (dequenching) without adding a depolarizing agent | The compound being tested has intrinsic fluorescence that interferes with the DiSC3(5) signal. | Run a control experiment with the test compound and DiSC3(5) in the absence of bacterial cells to check for direct interactions.[2] |
| The solvent used to dissolve the test compound is causing membrane stress. | Test the effect of the solvent (e.g., DMSO) on the bacterial cells at the final concentration used in the assay. |
Experimental Protocols
Protocol 1: General Measurement of Membrane Potential using DiSC3(5)
This protocol outlines the basic steps for measuring membrane potential in Gram-negative bacteria following outer membrane permeabilization.
-
Bacterial Culture Preparation:
-
Inoculate a suitable broth medium with a single colony of the Gram-negative bacterium of interest.
-
Incubate overnight with shaking at the optimal temperature.
-
The following day, dilute the overnight culture into fresh, pre-warmed medium and grow to the mid-exponential phase (typically OD600 of 0.3-0.5).
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with a suitable buffer (e.g., PBS or a HEPES-based buffer) to remove residual medium.
-
Resuspend the final cell pellet in the assay buffer to the desired optical density (e.g., OD600 of 0.2).
-
-
Outer Membrane Permeabilization (Choose one):
-
EDTA Treatment: Incubate the cell suspension with 0.5-5 mM EDTA for 10-30 minutes at room temperature.
-
PMB/PMBN Treatment: Add Polymyxin B (PMB) at a sub-lethal concentration (e.g., 1-5 µg/mL) or Polymyxin B Nonapeptide (PMBN) (e.g., 10-50 µg/mL) to the cell suspension.[4] PMBN is often preferred as it permeabilizes the outer membrane with lower toxicity to the inner membrane.
-
-
Dye Loading and Measurement:
-
Transfer the cell suspension to a black, clear-bottom 96-well plate.
-
Add DiSC3(5) to a final concentration of 0.5-2 µM.
-
Monitor the fluorescence in a plate reader with appropriate filter sets (e.g., excitation ~622 nm, emission ~670 nm).
-
Allow the fluorescence to stabilize to a low, quenched baseline. This indicates the dye has accumulated in the polarized membranes.
-
-
Depolarization:
Quantitative Data Summary
| Permeabilizing Agent | Typical Concentration | Effectiveness | Notes |
| EDTA | 0.5 - 5 mM | Moderate | Chelates divalent cations in the LPS layer, destabilizing the outer membrane. |
| Polymyxin B (PMB) | 1 - 5 µg/mL | High | Displaces divalent cations and binds to the lipid A portion of LPS, disrupting the outer membrane. Can have some inner membrane activity.[4] |
| Polymyxin B Nonapeptide (PMBN) | 10 - 50 µg/mL | High | A less toxic derivative of PMB that effectively permeabilizes the outer membrane with minimal effect on the inner membrane potential.[4] |
Visualizations
Caption: The Gram-negative outer membrane blocks DiSC3(5) entry.
Caption: Experimental workflow for DiSC3(5) assay in Gram-negative bacteria.
Caption: Troubleshooting flowchart for weak DiSC3(5) signal.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux Pumps Are Involved in the Defense of Gram-Negative Bacteria against the Natural Products Isobavachalcone and Diospyrone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multidrug efflux pumps in Gram-negative bacteria and their role in antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 15. mdpi.com [mdpi.com]
Technical Support Center: DiSC3(5) Fluorescence Quenching Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the potentiometric dye DiSC3(5) to measure membrane potential. Particular focus is given to the impact of cell density on fluorescence quenching.
Frequently Asked Questions (FAQs)
Q1: What is DiSC3(5) and how does it measure membrane potential?
DiSC3(5) (3,3'-Dipropylthiadicarbocyanine Iodide) is a cationic, lipophilic fluorescent dye used to measure membrane potential in various cell types.[1][2] Its mechanism relies on its ability to accumulate in cells with a negative inside membrane potential.[1][2][3] As the dye concentrates within the cell, it forms aggregates, leading to self-quenching of its fluorescence.[3] Depolarization of the membrane potential causes the dye to be released back into the extracellular medium, resulting in an increase in fluorescence (dequenching).[3][4][5]
Q2: How does cell density affect the DiSC3(5) fluorescence signal?
Cell density is a critical parameter in DiSC3(5) assays. An increased cell density can lead to a reduction in the fluorescence difference between polarized and depolarized cells.[4] Therefore, optimizing the cell density is crucial for obtaining a robust signal-to-noise ratio.[4]
Q3: What are the recommended cell densities for DiSC3(5) assays?
The optimal cell density can vary depending on the cell type. It is essential to determine the optimal density for each specific cell line and experimental condition. However, some published starting points are available:
| Cell Type | Recommended Density | Source |
| Bacillus subtilis | OD600 of 0.2 | [4] |
| Staphylococcus aureus | OD600 of 0.3 | [4] |
| Suspended Mammalian Cells | 1 x 10⁶ cells/mL | [6][7] |
| Staphylococcus epidermidis and Staphylococcus aureus | 10⁷ - 10⁸ CFU/mL | [8] |
Q4: What is the typical workflow for a DiSC3(5) fluorescence quenching experiment?
The general workflow involves preparing the cell suspension, adding the DiSC3(5) dye to allow for uptake and fluorescence quenching, establishing a baseline reading, and then adding the experimental compound to observe any changes in fluorescence due to membrane potential alterations.
Troubleshooting Guide
Problem 1: Low or no fluorescence quenching after adding DiSC3(5).
-
Possible Cause: Cell density is too low.
-
Solution: Increase the cell density in increments and repeat the experiment to find the optimal concentration for your cell type.
-
-
Possible Cause: Cells are not viable or have a compromised membrane potential.
-
Solution: Check cell viability using a method like Trypan Blue exclusion. Ensure cells are healthy and in the logarithmic growth phase for bacteria.[4]
-
-
Possible Cause: Inadequate dye concentration or incubation time.
Problem 2: High background fluorescence.
-
Possible Cause: DiSC3(5) is binding to the microplate or cuvette.
-
Solution: Add Bovine Serum Albumin (BSA) to the buffer (e.g., 0.5 mg/ml) to reduce non-specific binding of the dye to plastic surfaces.[4]
-
-
Possible Cause: Autofluorescence from cells or media.
-
Solution: Measure the fluorescence of a cell suspension without the dye and subtract this value from your experimental readings.
-
Problem 3: Inconsistent or noisy fluorescence readings.
-
Possible Cause: Uneven cell suspension or cell settling.
-
Solution: Ensure the cell suspension is homogenous before and during the measurement. If using a plate reader, gentle orbital shaking can help maintain a uniform suspension.
-
-
Possible Cause: Photobleaching of the dye.
-
Solution: Minimize the exposure of the dye and stained cells to light. Use appropriate filter sets and minimize the duration of excitation.
-
Experimental Protocol: DiSC3(5) Membrane Potential Assay
This protocol provides a general guideline for measuring changes in bacterial membrane potential using DiSC3(5) in a 96-well plate format. Optimization of cell density, dye concentration, and incubation times is recommended for each new bacterial species or experimental condition.[4]
Materials:
-
Bacterial cells in logarithmic growth phase
-
Appropriate growth medium (e.g., LB Broth)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DiSC3(5) stock solution (e.g., 1 mM in DMSO)
-
Bovine Serum Albumin (BSA)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader (Excitation: ~622 nm, Emission: ~670 nm)
Procedure:
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with the assay buffer.
-
Resuspend the cells in the pre-warmed assay buffer (supplemented with BSA, e.g., 0.5 mg/ml) to the desired optical density (e.g., OD600 of 0.2).[4]
-
-
Assay Setup:
-
Dye Loading:
-
Measurement of Depolarization:
-
Add your test compound to the wells.
-
Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
-
Include positive controls (e.g., a known depolarizing agent like gramicidin) and negative controls (e.g., vehicle).
-
Data Analysis:
The change in fluorescence is typically normalized to the initial fluorescence before the addition of the test compound. The rate and extent of fluorescence increase are indicative of the membrane depolarization activity of the compound.
References
- 1. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 2. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating DiSC3(5) Results: A Comparative Guide to Membrane Potential Probes
For researchers investigating cellular electrophysiology, the accurate measurement of membrane potential is paramount. DiSC3(5), a cationic carbocyanine dye, is a widely used fluorescent probe for this purpose. Its utility stems from its potential-dependent accumulation in cells, which leads to fluorescence quenching in polarized cells and dequenching upon depolarization.[1][2] However, to ensure the robustness of experimental findings, it is crucial to validate these results with alternative methods. This guide provides an objective comparison of DiSC3(5) with two other commonly used membrane potential probes: Tetramethylrhodamine, Methyl Ester (TMRM) and Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol (DiBAC4(3)).
This comparison includes a summary of their performance characteristics, detailed experimental protocols, and a discussion of their respective advantages and limitations to assist researchers in selecting the most appropriate probe for their specific application and in validating their findings.
Mechanism of Action: A Visual Comparison
The fundamental difference between these probes lies in their charge and how they respond to the negative potential across the plasma membrane of a healthy, polarized cell.
Caption: Mechanisms of common membrane potential probes.
Quantitative Comparison of Membrane Potential Probes
The selection of a suitable membrane potential probe depends on several factors, including the specific biological question, the instrumentation available, and the cell type under investigation. The following table summarizes the key characteristics of DiSC3(5), TMRM, and DiBAC4(3) to facilitate an informed choice.
| Feature | DiSC3(5) | TMRM | DiBAC4(3) |
| Probe Type | Cationic Carbocyanine[1] | Cationic Rhodamine[3][4] | Anionic Oxonol[5][6] |
| Response to Depolarization | Fluorescence Increase (Dequenching)[1][2] | Fluorescence Decrease[7] | Fluorescence Increase[5][8] |
| Primary Application | Plasma & Bacterial Membrane Potential[2][9] | Mitochondrial Membrane Potential[3][4] | Plasma Membrane Potential[6] |
| Excitation (Ex) max (nm) | ~622-652[2][5] | ~548[7] | ~490[10] |
| Emission (Em) max (nm) | ~670-672[2][5] | ~573[7] | ~516[6] |
| Response Time | Slow (minutes)[9] | Slow (minutes)[3] | Slow (minutes)[6] |
| Advantages | - High signal-to-noise ratio.[11] - Can be calibrated to estimate absolute membrane potential.[11] | - Bright signal in healthy cells. - Widely validated for mitochondrial studies.[3][4] | - Excluded from mitochondria, providing a more specific measurement of plasma membrane potential.[6] |
| Disadvantages | - Can be toxic with prolonged exposure.[5] - Potential for interactions with certain compounds.[11] | - Primarily accumulates in mitochondria, which can confound plasma membrane potential measurements.[3] - Signal can be affected by mitochondrial mass. | - Lower signal change per mV compared to some other dyes.[6] - Can be subject to interference from compounds.[12] |
Experimental Protocols
Detailed and consistent protocols are essential for obtaining reliable and reproducible data. Below are representative protocols for using each probe.
Caption: A generalized workflow for membrane potential assays.
DiSC3(5) Protocol (for Plate Reader or Flow Cytometry)
-
Reagent Preparation :
-
Prepare a 1-5 mM stock solution of DiSC3(5) in high-quality, anhydrous DMSO.[2] Store aliquots at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution by diluting the stock solution in a suitable buffer (e.g., HBSS or serum-free media) to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.[2]
-
-
Cell Preparation :
-
For suspension cells, wash and resuspend cells in the desired buffer to a density of approximately 1 x 10^6 cells/mL.[13]
-
For adherent cells, plate them in a clear-bottom, black-walled microplate to reach 80-90% confluency on the day of the assay.
-
-
Staining :
-
Add the DiSC3(5) working solution to the cell suspension or replace the media in the wells with the working solution.
-
Incubate for 15-30 minutes at 37°C, protected from light, to allow the dye to equilibrate and the signal to stabilize (quench).[13]
-
-
Data Acquisition :
-
Measure the baseline fluorescence using an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.[2]
-
Add the experimental compound or a positive control (e.g., valinomycin in the presence of high extracellular K+ to induce depolarization).
-
Monitor the increase in fluorescence (dequenching) over time.
-
TMRM Protocol (for Microscopy)
-
Reagent Preparation :
-
Cell Preparation :
-
Culture adherent cells on sterile coverslips or in imaging-quality multi-well plates.
-
-
Staining :
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the TMRM working solution to the cells.
-
Incubate for 20-30 minutes at 37°C, protected from light.[14]
-
-
Data Acquisition :
-
Aspirate the TMRM working solution and wash the cells twice with pre-warmed PBS or a suitable imaging buffer.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image immediately using a fluorescence microscope with appropriate filters (Ex/Em ~548/573 nm).[7]
-
For a positive control for depolarization, treat a separate sample of cells with an uncoupler like FCCP (5-10 µM) during or after TMRM staining, which will cause a significant decrease in fluorescence intensity.[14]
-
DiBAC4(3) Protocol (for Flow Cytometry)
-
Reagent Preparation :
-
Cell Preparation :
-
Harvest and wash cells, resuspending them in the desired buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining :
-
Add the DiBAC4(3) working solution to the cell suspension.
-
Incubate for 20-30 minutes at room temperature or 37°C, protected from light. Do not wash the cells after dye loading.[10]
-
-
Data Acquisition :
-
Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting emission at ~516 nm (typically in the FITC channel).[6]
-
Establish a baseline fluorescence for the resting cell population.
-
To measure depolarization, treat cells with the stimulus of interest or a positive control (e.g., high extracellular potassium) and measure the increase in fluorescence intensity.
-
References
- 1. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [en.bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]
- 4. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative study of membrane potential-sensitive fluorescent probes and their use in ion channel screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]
- 15. air.uniud.it [air.uniud.it]
- 16. file.medchemexpress.com [file.medchemexpress.com]
comparison of DiSC3(5) with other carbocyanine dyes like DiO and DiI
In the dynamic fields of cell biology, neuroscience, and drug discovery, fluorescent dyes are indispensable tools for visualizing and quantifying cellular processes. Among these, carbocyanine dyes have gained prominence for their utility in labeling cell membranes and reporting on physiological states. This guide provides a detailed comparison of the voltage-sensitive dye DiSC3(5) with the lipophilic tracing dyes DiO and DiI, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.
At a Glance: Key Differences and Applications
DiSC3(5) is primarily utilized as a potentiometric probe, a class of dyes that report changes in cell membrane potential.[1][2] Its fluorescence is highly sensitive to the electrical potential across the membrane, making it an invaluable tool for studying ion channel activity, mitochondrial function, and the effects of compounds on membrane polarization.[3][4][5] In contrast, DiO and DiI are lipophilic carbocyanine dyes renowned for their role as cellular tracers.[6][7] These dyes intercalate into the lipid bilayer of cell membranes and diffuse laterally, providing stable, long-term labeling of entire cells.[8][9] This property makes them ideal for cell tracking, migration studies, and neuronal tracing.[7][10]
Photophysical and Chemical Properties: A Quantitative Comparison
The selection of a fluorescent dye is critically dependent on its spectral properties and compatibility with available imaging systems. The following table summarizes the key photophysical and chemical characteristics of DiSC3(5), DiO, and DiI.
| Property | DiSC3(5) | DiO (DiOC18(3)) | DiI (DiIC18(3)) |
| Primary Application | Membrane Potential Sensing | Cell Membrane Labeling & Tracing | Cell Membrane Labeling & Tracing |
| Molecular Weight | 546.53 g/mol [11][12] | 881.7 g/mol [6][13] | 961.32 g/mol [6] |
| Excitation Max (Ex) | ~622 nm[5][14][15] | ~484 nm[6][13][16] | ~549 nm[6][9] |
| Emission Max (Em) | ~670 nm[5][14][15] | ~501 nm[6][13][16] | ~565 nm[6][9] |
| Fluorescence Color | Red[17] | Green[6][16] | Orange-Red[6][18] |
| Solvent for Stock | DMSO[11][12] | DMSO, DMF, Ethanol[13][19][20] | DMSO, Ethanol[6][19] |
| Compatibility | Standard Cy5 filter sets[1] | Standard FITC filter sets[6][8] | Standard TRITC/Rhodamine filter sets[6][8] |
Mechanism of Action
The distinct applications of these dyes stem from their different mechanisms of interaction with the cell membrane.
DiSC3(5): The Voltage-Sensitive Reporter
DiSC3(5) is a cationic, membrane-permeable dye that accumulates in cells with a negative transmembrane potential.[1][3] In polarized cells, the dye aggregates within the membrane, leading to self-quenching of its fluorescence.[1][21] Upon membrane depolarization, the dye is released from the membrane into the cytoplasm, causing a significant increase in fluorescence intensity.[3][22][23] This direct relationship between fluorescence and membrane potential allows for real-time monitoring of cellular electrical activity.[5]
DiO and DiI: The Lipophilic Tracers
DiO and DiI are characterized by their long aliphatic tails, which anchor them securely within the lipid bilayer of the plasma membrane.[18] Once incorporated, they are ableto diffuse laterally, eventually staining the entire cell.[6][8] Their fluorescence is significantly enhanced in the hydrophobic environment of the membrane compared to in aqueous solutions.[11][12] Due to their stable insertion, they exhibit minimal transfer to adjacent cells, making them excellent candidates for long-term cell tracking studies.[8]
References
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Dil and diO: versatile fluorescent dyes for neuronal labelling and pathway tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. DiI - Wikipedia [en.wikipedia.org]
- 10. The use of the lipophilic fluorochrome CM-DiI for tracking the migration of lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DiSC3(5) [3,3-Dipropylthiadicarbocyanine iodide] | AAT Bioquest [aatbio.com]
- 12. AAT-22076 | DiSC3(5) [3,3-Dipropylthiadicarbocyanine iodide] Clinisciences [clinisciences.com]
- 13. biotium.com [biotium.com]
- 14. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. cohesionbio.com [cohesionbio.com]
- 17. DiSC3(5) [3,3'-Dipropylthiadicarbocyanine iodide] - 100 mg [eurogentec.com]
- 18. interchim.fr [interchim.fr]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. apexbt.com [apexbt.com]
- 21. researchgate.net [researchgate.net]
- 22. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DiSC3(5) and DiBAC4(3) for Bacterial Membrane Potential Studies
For researchers, scientists, and drug development professionals investigating bacterial membrane potential, the choice of fluorescent probe is critical for generating accurate and reliable data. This guide provides an objective comparison of two commonly used dyes, DiSC3(5) and DiBAC4(3), supported by experimental data and detailed protocols to aid in selecting the optimal probe for your specific research needs.
The integrity of the bacterial cell membrane and the maintenance of its electrochemical gradient, or membrane potential, are fundamental to cell viability. Consequently, the bacterial membrane is a key target for novel antimicrobial agents. Fluorescent probes that can dynamically report on changes in membrane potential are invaluable tools for screening and characterizing membrane-active compounds. Among the most utilized are the carbocyanine dye DiSC3(5) and the oxonol dye DiBAC4(3). While both are lipophilic and report on membrane potential, their opposing mechanisms of action and distinct characteristics make them suitable for different experimental designs.
Mechanism of Action: A Tale of Two Dyes
DiSC3(5) is a cationic, membrane-permeable fluorescent dye. Due to its positive charge, it accumulates in the cytoplasm of bacteria with a polarized (negative-inside) membrane. This accumulation leads to self-quenching of the dye's fluorescence, resulting in a low fluorescence signal in healthy, energized cells. When the membrane potential is dissipated (depolarized), the dye is released from the cells into the surrounding medium, causing a significant increase in fluorescence.[1][2]
DiBAC4(3) , in contrast, is an anionic fluorescent probe. Its negative charge prevents it from entering healthy bacterial cells that maintain a negative internal potential.[3] Therefore, viable, polarized bacteria exhibit low fluorescence. However, upon membrane depolarization, the barrier is weakened, allowing the anionic dye to enter the cell. Once inside, it binds to intracellular proteins and membranes, leading to a substantial enhancement of its fluorescence.[1][3]
dot
Caption: Mechanisms of DiSC3(5) and DiBAC4(3).
Quantitative Performance Comparison
The selection of a fluorescent probe often hinges on its performance characteristics. Below is a summary of the key quantitative and qualitative differences between DiSC3(5) and DiBAC4(3).
| Feature | DiSC3(5) | DiBAC4(3) | References |
| Mechanism | Cationic; enters polarized cells, fluorescence de-quenches upon depolarization. | Anionic; excluded from polarized cells, fluorescence increases upon entry into depolarized cells. | [1][2][3] |
| Spectral Properties | Ex/Em: ~622/670 nm | Ex/Em: ~493/516 nm | [4][5] |
| Response to Depolarization | Fluorescence Increase | Fluorescence Increase | [1][6] |
| Toxicity/Growth Inhibition | Can inhibit bacterial growth, making it less suitable for long-term time-lapse studies. | Generally does not inhibit growth at concentrations up to 10 µM, suitable for time-lapse microscopy. | [6] |
| Signal-to-Noise Ratio | Good; dependent on optimal cell density and dye concentration. | Good; provides a significant fluorescence signal change. | [6] |
| Interference with Ionophores | Incompatible with the protonophore CCCP. | Interference observed with the K+ ionophore valinomycin. | [6] |
| Compatibility with other Dyes | Compatible with Propidium Iodide (PI). | Strong interference with Propidium Iodide (PI). | [3][5] |
| Binding to Surfaces | Does not exhibit strong affinity to glass surfaces. Can absorb to polystyrene surfaces (mitigated by BSA). | Can adhere to surfaces, potentially leading to background fluorescence. | [6] |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reproducible results. The following sections provide methodologies for using both DiSC3(5) and DiBAC4(3) in bacterial membrane potential assays.
General Experimental Workflow
The workflow for assessing membrane potential changes using either dye is broadly similar, with key differences in dye handling and the interpretation of the fluorescence signal.
References
A Researcher's Guide to Cross-Validation of DiSC3(5) Data with Patch-Clamp Experiments
For researchers and professionals in drug development, the accurate assessment of a compound's effect on ion channels is paramount. While high-throughput screening (HTS) methods, such as fluorescence-based assays using the membrane potential-sensitive dye DiSC3(5), offer speed and efficiency, their findings must be validated against the "gold standard" of ion channel research: patch-clamp electrophysiology. This guide provides a comprehensive comparison of these two techniques, offering supporting experimental data, detailed protocols, and visual workflows to aid in the critical process of cross-validation.
Understanding the Methodologies
DiSC3(5) Fluorescence Assay: A High-Throughput Approach
The DiSC3(5) assay is an indirect method for measuring ion channel activity by detecting changes in cell membrane potential. DiSC3(5) is a cationic fluorescent dye that accumulates in cells with a negative membrane potential. This accumulation leads to self-quenching of the dye's fluorescence. When ion channels open and cause depolarization (the membrane potential becomes less negative), the dye is released from the cells, resulting in an increase in fluorescence. Conversely, hyperpolarization (the membrane potential becomes more negative) leads to further dye accumulation and decreased fluorescence. This change in fluorescence intensity is used as a proxy for ion channel activity.
Patch-Clamp Electrophysiology: The Gold Standard
Patch-clamp is a direct measure of ion channel function. It allows for the recording of ionic currents flowing through individual channels or across the entire cell membrane. In its whole-cell configuration, a micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to gain electrical access to the cell's interior. This allows for precise control of the membrane potential (voltage-clamp) while measuring the resulting current, or for measuring changes in membrane potential (current-clamp). Due to its high fidelity, patch-clamp is considered the definitive method for characterizing the effects of compounds on ion channels. The advent of automated patch-clamp (APC) systems has significantly increased the throughput of this technique, making it more amenable to screening applications.
Cross-Validation Data: Comparing Assay Performance
Below are tables summarizing comparative data from studies that validated fluorescence-based assays against patch-clamp electrophysiology.
Table 1: Comparison of IC50 Values for hERG Channel Blockers
The following table presents a comparison of IC50 values obtained from a thallium flux assay and an automated patch-clamp assay for a panel of known hERG (human Ether-à-go-go-related gene) potassium channel blockers. A good correlation was observed between the two methods (R² = 0.80).[1]
| Compound | Thallium Flux IC50 (µM) | Automated Patch-Clamp IC50 (µM) |
| Cisapride | 0.03 | 0.02 |
| Dofetilide | 0.02 | 0.01 |
| Terfenadine | 0.05 | 0.03 |
| Astemizole | 0.04 | 0.02 |
| Quinidine | 0.5 | 0.3 |
| Verapamil | 1.2 | 0.6 |
| Haloperidol | 0.3 | 0.15 |
| Thioridazine | 0.8 | 0.5 |
| Amitriptyline | 2.5 | 1.8 |
| Flecainide | 15 | 10 |
Table 2: Comparison of IC50 Values for Kir4.1 Potassium Channel Inhibitors
This table shows the IC50 values for inhibitors of the Kir4.1 potassium channel, comparing a thallium flux assay with an automated patch-clamp assay. The results show a strong concordance between the two techniques for the tested compounds.[2]
| Compound | Thallium Flux IC50 (µM) | Automated Patch-Clamp IC50 (µM) |
| Fluoxetine | - | 10 |
| VU717 | 6 | 6 |
| Prenylamine | - | 6 |
Table 3: Comparison of IC50 Values for CaV3.1 and CaV3.2 T-type Calcium Channels
The following data illustrates the correlation of IC50 values from a fluorescence-based assay and manual patch-clamp for T-type calcium channel blockers. For the CaV3.2 channel, 73% of the compounds had IC50 values within a threefold range between the two assays.[3]
| Compound | Channel | Fluorescence Assay IC50 (µM) | Manual Patch-Clamp IC50 (µM) |
| Mibefradil | CaV3.1 | 0.25 | 0.18 |
| Penfluridol | CaV3.1 | 0.15 | 0.95 |
| Flunarizine | CaV3.1 | 0.22 | 1.5 |
| Mibefradil | CaV3.2 | 0.35 | 0.25 |
| Penfluridol | CaV3.2 | 0.45 | 0.3 |
| Flunarizine | CaV3.2 | 0.9 | 1.2 |
Experimental Protocols
DiSC3(5) Membrane Potential Assay Protocol (General)
-
Cell Preparation:
-
Culture cells expressing the ion channel of interest to an appropriate density.
-
Harvest and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Resuspend the cells in the assay buffer to the desired concentration.
-
-
Dye Loading:
-
Add DiSC3(5) stock solution to the cell suspension to a final concentration typically in the range of 0.1 to 2 µM.
-
Incubate the cells with the dye for a sufficient time to allow for dye accumulation and fluorescence quenching, usually 15-30 minutes at room temperature or 37°C.
-
-
Compound Addition:
-
Dispense the dye-loaded cell suspension into a microplate (e.g., 384-well).
-
Add test compounds at various concentrations to the wells.
-
-
Signal Measurement:
-
Measure the baseline fluorescence using a fluorescence plate reader (Excitation/Emission ≈ 620/670 nm).
-
Add a stimulus to activate the ion channel (e.g., a high concentration of potassium chloride to induce depolarization for potassium channels).
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the stimulus in the presence of the compound.
-
Normalize the data to controls (vehicle and maximum block).
-
Generate concentration-response curves and calculate IC50 or EC50 values.
-
Automated Patch-Clamp (APC) Protocol (General)
-
Cell Preparation:
-
Culture cells stably expressing the target ion channel to 70-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to ensure cell health and membrane integrity.
-
Wash and resuspend the cells in an appropriate extracellular solution at a concentration suitable for the APC platform (e.g., 1-5 x 10^6 cells/mL).
-
-
Instrument Setup:
-
Prime the APC system (e.g., QPatch, SyncroPatch) with intracellular and extracellular solutions.
-
Load the cell suspension and compound plates into the instrument.
-
-
Automated Experiment Execution:
-
The instrument automatically performs the following steps for each well:
-
Cell trapping and sealing to form a giga-ohm seal.
-
Establishment of the whole-cell configuration.
-
Application of a voltage protocol to elicit and record baseline ion channel currents.
-
Application of test compounds at increasing concentrations.
-
Recording of ion channel currents in the presence of the compound.
-
-
-
Data Analysis:
-
The system's software analyzes the recorded currents to determine parameters such as peak current amplitude and current inhibition.
-
The percentage of current inhibition at each compound concentration is calculated.
-
Concentration-response curves are fitted to a Hill equation to determine IC50 values.
-
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for both the DiSC3(5) assay and automated patch-clamp experiments.
Caption: Workflow for a DiSC3(5) fluorescence-based membrane potential assay.
References
- 1. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Potentiometric Dyes: DiSC3(5) vs. The Field
For researchers, scientists, and drug development professionals navigating the landscape of membrane potential measurement, selecting the optimal potentiometric dye is a critical decision. This guide provides an objective comparison of the slow-response dye DiSC3(5) with other commonly used potentiometric probes, supported by experimental data and detailed protocols to aid in your experimental design.
Potentiometric dyes are indispensable tools for monitoring changes in plasma and mitochondrial membrane potential, offering insights into a myriad of cellular processes, from neuronal signaling to apoptosis. These dyes are broadly categorized into two classes: slow-response and fast-response dyes, distinguished by their mechanism of action and response kinetics. DiSC3(5) belongs to the family of slow-response carbocyanine dyes, which report membrane potential changes through a change in their intracellular concentration.
Mechanism of Action: A Tale of Two Responses
The utility of a potentiometric dye is intrinsically linked to its mechanism for detecting voltage changes. Slow-response dyes, like DiSC3(5), are typically charged, lipophilic molecules that redistribute across the plasma or mitochondrial membrane in a Nernstian fashion. In healthy, polarized cells with a negative-inside potential, cationic dyes such as DiSC3(5) accumulate inside the cell, leading to self-quenching of their fluorescence. Depolarization of the membrane results in the release of the dye into the extracellular medium, causing a detectable increase in fluorescence. Conversely, anionic dyes like DiBAC4(3) are excluded from polarized cells and exhibit increased fluorescence upon entering depolarized cells.
Fast-response dyes, such as the ANEPPS family, operate on a different principle. They partition into the membrane and undergo a rapid (micro- to millisecond) change in their electronic structure in response to alterations in the surrounding electric field. This results in a shift in their fluorescence excitation or emission spectra, allowing for the real-time tracking of transient events like action potentials.
Quantitative Comparison of Potentiometric Dyes
The selection of a potentiometric dye should be guided by the specific experimental requirements, including the target organelle (plasma membrane vs. mitochondria), the expected kinetics of the potential change, and the imaging modality. The following tables provide a quantitative comparison of DiSC3(5) and other popular potentiometric dyes.
| Dye | Type | Target | Mechanism | Excitation (nm) | Emission (nm) | Reported Sensitivity |
| DiSC3(5) | Slow, Cationic | Plasma Membrane, Mitochondria | Fluorescence quenching upon accumulation | ~622 | ~670 | High (large fluorescence change upon depolarization)[1] |
| DiBAC4(3) | Slow, Anionic | Plasma Membrane | Fluorescence increase upon depolarization | ~490 | ~516 | ~1% per mV[2] |
| TMRM | Slow, Cationic | Mitochondria | Accumulation in polarized mitochondria | ~548 | ~573 | High (sensitive to changes in mitochondrial membrane potential)[3] |
| Rhodamine 123 | Slow, Cationic | Mitochondria | Accumulation in polarized mitochondria | ~507 | ~529 | Sensitive to mitochondrial membrane potential |
| JC-1 | Slow, Cationic, Ratiometric | Mitochondria | Forms J-aggregates (red shift) in polarized mitochondria | ~514 (monomer), ~585 (J-aggregate) | ~529 (monomer), ~590 (J-aggregate) | Ratiometric measurement provides robust assessment of mitochondrial health |
| di-4-ANEPPS | Fast, Zwitterionic | Plasma Membrane | Electrochromic shift | ~475 | ~617 | ~10% per 100 mV |
| Dye | Response Time | Photostability | Common Applications |
| DiSC3(5) | Seconds to minutes | Moderate | Measuring plasma and mitochondrial membrane potential in bacteria and mammalian cells[1] |
| DiBAC4(3) | Seconds to minutes | Moderate | Measuring plasma membrane potential, particularly in flow cytometry[2] |
| TMRM | Seconds to minutes | Moderate | Quantifying mitochondrial membrane potential in live cells[3] |
| Rhodamine 123 | Seconds to minutes | Moderate | Assessing mitochondrial function and activity |
| JC-1 | Seconds to minutes | Moderate | Detecting mitochondrial depolarization in apoptosis studies |
| di-4-ANEPPS | Milliseconds | Moderate to low (di-8-ANEPPS is more photostable) | Imaging action potentials and other rapid changes in membrane potential |
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. Below are detailed protocols for using DiSC3(5) and a selection of its alternatives.
Protocol 1: Measuring Plasma Membrane Potential with DiSC3(5)
This protocol is adapted for measuring changes in plasma membrane potential in mammalian cells.
Materials:
-
DiSC3(5) stock solution (1-5 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cells of interest cultured on a suitable imaging plate/dish
-
Depolarizing agent (e.g., high concentration of KCl)
-
Hyperpolarizing agent (e.g., valinomycin (B1682140) in low KCl buffer)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Dye Loading:
-
Prepare a working solution of DiSC3(5) in HBSS at a final concentration of 1-5 µM.
-
Wash the cells once with HBSS.
-
Incubate the cells with the DiSC3(5) working solution for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells twice with HBSS to remove excess dye.
-
Acquire baseline fluorescence images using an appropriate filter set (Excitation: ~622 nm, Emission: ~670 nm).
-
-
Inducing Potential Changes:
-
To induce depolarization, add a high concentration of KCl (e.g., 50 mM) and record the increase in fluorescence.
-
To induce hyperpolarization, treat cells with a potassium ionophore like valinomycin (1-5 µM) in a low potassium buffer and record the decrease in fluorescence.
-
-
Data Analysis: Quantify the change in fluorescence intensity over time relative to the baseline.
Protocol 2: Measuring Mitochondrial Membrane Potential with TMRM
This protocol is designed for the quantitative assessment of mitochondrial membrane potential.
Materials:
-
TMRM stock solution (1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a mitochondrial uncoupler (10 mM stock in DMSO)
Procedure:
-
Cell Preparation: Plate cells and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a fresh TMRM working solution (20-500 nM) in cell culture medium. The optimal concentration should be determined empirically for each cell type.
-
Remove the old medium and incubate the cells with the TMRM working solution for 20-30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope with appropriate filters (Excitation: ~548 nm, Emission: ~573 nm).
-
-
Control (Depolarization):
-
For a positive control, treat a separate set of cells with FCCP (5-10 µM) for 5-10 minutes before or during TMRM incubation to dissipate the mitochondrial membrane potential.
-
-
Data Analysis: Measure the fluorescence intensity in the mitochondria. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Protocol 3: Measuring Plasma Membrane Potential with DiBAC4(3)
This protocol is suitable for detecting depolarization of the plasma membrane.
Materials:
-
DiBAC4(3) stock solution (1 mM in DMSO)
-
HBSS or other suitable buffer
-
Depolarizing agent (e.g., high concentration of KCl)
Procedure:
-
Cell Preparation: Prepare a cell suspension or cultured cells.
-
Dye Loading:
-
Prepare a DiBAC4(3) working solution (0.5-5 µM) in HBSS.
-
Add the working solution directly to the cells.
-
-
Measurement:
-
Incubate for 5-30 minutes at room temperature or 37°C.
-
Measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~516 nm).
-
-
Inducing Depolarization:
-
Add a depolarizing stimulus (e.g., high KCl) and monitor the increase in fluorescence.
-
-
Data Analysis: Quantify the change in fluorescence intensity.
Protocol 4: Imaging Action Potentials with di-4-ANEPPS
This protocol is for visualizing rapid changes in membrane potential in excitable cells.
Materials:
-
di-4-ANEPPS stock solution (1-10 mM in DMSO)
-
Physiological saline solution
-
Pluronic F-127 (20% in DMSO)
Procedure:
-
Dye Preparation: Prepare a staining solution by diluting the di-4-ANEPPS stock solution in physiological saline to a final concentration of 5-10 µM. Add Pluronic F-127 (final concentration ~0.05%) to aid in dye solubilization.
-
Cell Staining: Incubate the cells or tissue with the staining solution for 15-30 minutes at room temperature.
-
Imaging:
-
Wash the preparation with physiological saline.
-
Use a high-speed imaging system to capture fluorescence changes.
-
For ratiometric imaging, excite at two wavelengths (e.g., 440 nm and 530 nm) and measure the emission at a single wavelength, or excite at a single wavelength and measure the emission at two wavelengths.
-
-
Stimulation: Electrically or chemically stimulate the cells to elicit action potentials and record the corresponding fluorescence changes.
-
Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence intensities to represent the change in membrane potential.
Conclusion
The choice of a potentiometric dye is a critical step in experimental design. DiSC3(5) is a sensitive slow-response dye suitable for detecting changes in both plasma and mitochondrial membrane potential, particularly in applications where a large signal change is desirable. However, for applications requiring rapid kinetic measurements, fast-response dyes like di-4-ANEPPS are superior. For specific mitochondrial potential measurements, dyes like TMRM and the ratiometric dye JC-1 offer robust and reliable alternatives. By understanding the mechanisms, performance characteristics, and experimental protocols for these dyes, researchers can make an informed decision to best suit their scientific inquiry.
References
A Synergistic Approach to Membrane Integrity: A Comparative Guide to DiSC3(5) and SYTOX Green
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug discovery, understanding the precise mechanisms of action of novel compounds is paramount. The integrity of the cell membrane, a critical barrier and signaling hub, is a primary target for a vast array of therapeutic agents, particularly antimicrobial peptides. Assessing both the electrical potential across this membrane and its physical permeability provides a comprehensive picture of a compound's impact on cellular health and viability. This guide details the synergistic use of two powerful fluorescent probes, DiSC3(5) and SYTOX Green, for the simultaneous real-time analysis of membrane potential and integrity. We present a comparative analysis, detailed experimental protocols, and a look at alternative methodologies to equip researchers with the knowledge to effectively employ this dual-staining strategy.
The Synergy of Dual Staining: Depolarization Meets Permeabilization
The combined application of DiSC3(5) and SYTOX Green offers a dynamic and nuanced view of membrane disruption events. This approach is particularly valuable in fields like antimicrobial research, where it's crucial to distinguish between compounds that depolarize the membrane, leading to a loss of essential ion gradients, and those that form pores, causing leakage of intracellular contents.[1][2]
DiSC3(5): A Sentinel for Membrane Potential
DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) is a cationic, lipophilic fluorescent dye that serves as a sensitive indicator of membrane potential.[3][4] In healthy, polarized cells, the dye accumulates in the cytoplasm and membrane, leading to self-quenching of its fluorescence.[5] Upon membrane depolarization, DiSC3(5) is released into the extracellular medium, resulting in a significant increase in fluorescence intensity.[3][5] This property allows for the real-time tracking of changes in membrane potential.
SYTOX Green: A Definitive Marker of Compromised Membranes
SYTOX Green is a high-affinity nucleic acid stain that is impermeant to cells with intact membranes.[6][7] When the plasma membrane is compromised, SYTOX Green enters the cell, binds to nucleic acids, and exhibits a dramatic increase in fluorescence.[6][8] This makes it an excellent and straightforward marker for cell death and membrane permeabilization.[7]
By using these dyes in tandem, researchers can temporally resolve the sequence of events at the cell membrane. For instance, a compound might first induce membrane depolarization (detected by an increase in DiSC3(5) fluorescence) followed by pore formation and loss of integrity (indicated by a subsequent increase in SYTOX Green fluorescence).[9]
Quantitative Data Summary
The following tables summarize typical experimental parameters for the use of DiSC3(5) and SYTOX Green, both individually and in combination, as reported in various studies.
Table 1: DiSC3(5) Experimental Parameters
| Parameter | Typical Values | Notes |
| Working Concentration | 0.5 - 4 µM[10][11] | Optimal concentration should be determined empirically for each cell type and experimental condition. |
| Cell Density | 10^7 - 10^8 CFU/mL (bacteria)[6][11] | Cell density can affect the degree of fluorescence quenching.[10] |
| Incubation Time | 5 - 30 minutes[7][10] | Time is required for the dye to accumulate and for fluorescence to stabilize. |
| Excitation Wavelength | 622 nm[6][12] | |
| Emission Wavelength | 670 nm[6][12] |
Table 2: SYTOX Green Experimental Parameters
| Parameter | Typical Values | Notes |
| Working Concentration | 0.1 - 5 µM[6][7][13] | Lower concentrations are often sufficient and can minimize potential artifacts. |
| Cell Density | 10^6 - 10^8 CFU/mL (bacteria)[12][14] | |
| Incubation Time | 5 - 30 minutes[7] | Staining is typically rapid in permeabilized cells. |
| Excitation Wavelength | 485 - 504 nm[6][12] | Compatible with standard 488 nm laser lines. |
| Emission Wavelength | 520 - 523 nm[6][12] |
Table 3: Dual Staining (DiSC3(5) and SYTOX Green) Parameters
| Parameter | Typical Values | Notes |
| DiSC3(5) Concentration | 1 µM[15] | It is crucial to optimize concentrations to avoid spectral overlap and quenching interference. |
| SYTOX Green Concentration | 200 nM[15] | |
| Cell Type | Bacteria (e.g., E. coli, B. subtilis)[1][15] | |
| Incubation | DiSC3(5) added 5 min prior to imaging; SYTOX Green added with the test compound.[15] | |
| Instrumentation | Fluorescence Microscopy, Fluorometric Plate Reader[1][11] |
Experimental Protocols
Protocol 1: General Dual Staining for Fluorescence Microscopy
This protocol is adapted from studies investigating the effects of antimicrobial compounds on bacteria.[1][15]
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with a suitable buffer (e.g., PBS or a buffer with 5 mM HEPES and 20 mM glucose). Resuspend the cells in the same buffer to the desired density (e.g., 10^8 CFU/mL).
-
DiSC3(5) Staining: Add DiSC3(5) to the cell suspension to a final concentration of 1 µM. Incubate for 5-10 minutes at room temperature in the dark to allow the dye to equilibrate and the fluorescence to stabilize.
-
Treatment and SYTOX Green Staining: Add the experimental compound to the cell suspension. Simultaneously, add SYTOX Green to a final concentration of 200 nM.
-
Imaging: Immediately begin acquiring images using a fluorescence microscope equipped with appropriate filter sets for DiSC3(5) (e.g., Cy5 filter set: Excitation ~620-640 nm, Emission ~660-680 nm) and SYTOX Green (e.g., FITC/GFP filter set: Excitation ~470-490 nm, Emission ~510-530 nm).[15]
-
Data Analysis: Quantify the fluorescence intensity of individual cells for both channels over time to determine the kinetics of membrane depolarization and permeabilization.
Protocol 2: High-Throughput Screening using a Fluorometric Plate Reader
This protocol is suitable for screening multiple compounds or concentrations.[11]
-
Cell Preparation: Prepare bacterial cells as described in Protocol 1.
-
Dye Addition: In a 96-well black, clear-bottom plate, add the cell suspension. Add DiSC3(5) and SYTOX Green to the desired final concentrations.
-
Baseline Reading: Measure the baseline fluorescence for both dyes for a few minutes to ensure a stable signal.
-
Compound Addition: Add the test compounds to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity for both DiSC3(5) (Ex: 622 nm, Em: 670 nm) and SYTOX Green (Ex: 485 nm, Em: 520 nm) over time at regular intervals.[6][12]
-
Data Analysis: Plot the fluorescence intensity versus time for each well to determine the effect of the compounds on membrane potential and integrity.
Visualizing the Process
Caption: Workflow and mechanism of the dual DiSC3(5) and SYTOX Green assay.
Comparison with Alternatives
While the DiSC3(5) and SYTOX Green combination is powerful, several alternative dyes are available for assessing membrane potential and integrity.
Table 4: Comparison of Membrane Potential Probes
| Probe | Principle of Action | Advantages | Disadvantages |
| DiSC3(5) | Cationic dye, accumulates in polarized cells, fluorescence is quenched. Depolarization leads to dye release and increased fluorescence.[3][4] | High sensitivity; suitable for kinetic measurements. | Can be cytotoxic and inhibit respiration.[16] |
| DiBAC4(3) | Anionic dye, excluded from polarized cells. Depolarization allows dye entry and binding to intracellular proteins, increasing fluorescence.[10][11] | Lower toxicity compared to some carbocyanine dyes.[17] | Slower response time compared to some other dyes.[18] |
| TMRE/TMRM | Cationic rhodamine derivatives that accumulate in mitochondria of polarized cells. | Suitable for quantitative measurements of mitochondrial membrane potential.[16][17] | Primarily a marker for mitochondrial, not plasma membrane, potential.[16] |
Table 5: Comparison of Membrane Integrity/Viability Probes
| Probe | Principle of Action | Advantages | Disadvantages |
| SYTOX Green | Impermeant nucleic acid stain, enters cells with compromised membranes.[6][7] | Very bright signal with a large dynamic range; low background fluorescence.[8] | May not be suitable for all fixed-cell applications. |
| Propidium Iodide (PI) | Impermeant nucleic acid stain, enters cells with compromised membranes.[2] | Widely used and well-characterized; cost-effective. | Broader emission spectrum can lead to spectral overlap; lower signal intensity than SYTOX Green.[8] |
| 7-AAD | Impermeant nucleic acid stain, enters cells with compromised membranes.[2] | Narrower emission spectrum than PI, reducing spectral overlap. | Can have weaker fluorescence than PI. |
Conclusion
The synergistic use of DiSC3(5) and SYTOX Green provides a robust and informative method for the detailed characterization of membrane-disrupting agents. This dual-staining approach allows for the simultaneous assessment of two critical aspects of membrane integrity: membrane potential and physical permeability. By understanding the principles behind these dyes, following optimized protocols, and being aware of the available alternatives, researchers can generate high-quality, insightful data to advance their studies in drug discovery and cellular biology.
References
- 1. Disruption of the Cytoplasmic Membrane Structure and Barrier Function Underlies the Potent Antiseptic Activity of Octenidine in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 3. air.uniud.it [air.uniud.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medicine.tulane.edu [medicine.tulane.edu]
- 7. Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broad-spectrum Antimicrobial Peptides by Rational Combinatorial Design and High-throughput Screening: The Importance of Interfacial Activity* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Membrane Activity of the Amphibian Temporin B Peptide Analog TB_KKG6K Sheds Light on the Mechanism That Kills Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative study of membrane potential-sensitive fluorescent probes and their use in ion channel screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DiSC18(3): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the proper disposal of DiSC18(3) (3,3'-Dioctadecylthiacarbocyanine perchlorate), a lipophilic carbocyanine dye commonly used for membrane labeling. Due to its chemical properties, particularly the presence of a perchlorate (B79767) salt, specific disposal procedures must be followed.
Summary of Key Safety and Disposal Information
The following table summarizes the critical data for DiSC18(3) relevant to its safe handling and disposal.
| Property | Data | Citation |
| Chemical Name | 3,3'-Dioctadecylthiacarbocyanine perchlorate | |
| Molecular Formula | C57H93ClN2O4S2 | |
| Appearance | Solid | |
| Primary Hazard | Oxidizing Solid | [1] |
| Potential Health Effects | To our knowledge, the hazards of this material have not been thoroughly investigated. Handle with caution. | [2] |
| Personal Protective Equipment (PPE) | Appropriate gloves, protective clothing, and eyewear. | [2] |
| Primary Disposal Route | Dispose of as hazardous waste in accordance with local, state, and federal regulations. | [1] |
| Environmental Precautions | Prevent product from entering drains. | [2] |
Standard Operating Procedure for DiSC18(3) Disposal
Given the hazardous nature of DiSC18(3) as an oxidizing solid and the general lack of validated chemical degradation protocols in publicly available literature, the primary and recommended method of disposal is through a certified hazardous waste management service.
Step 1: Waste Identification and Segregation
-
All waste materials containing DiSC18(3), including unused stock solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and personal protective equipment (PPE), must be classified as hazardous waste.
-
Segregate DiSC18(3) waste from other laboratory waste streams to avoid incompatible chemical reactions.
Step 2: Waste Collection and Storage
-
Collect all DiSC18(3) waste in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
The label should clearly indicate "Hazardous Waste," the full chemical name "DiSC18(3) (3,3'-Dioctadecylthiacarbocyanine perchlorate)," and the associated hazards (Oxidizing Solid).
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials, particularly reducing agents and flammable substances.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and regulatory procedures for documenting and handing over hazardous waste.
Potential (Non-Validated) Chemical Degradation Methods
While disposal as hazardous waste is the recommended procedure, for informational purposes, some chemical degradation methods have been suggested for fluorescent dyes in general. It is critical to note that these methods have not been specifically validated for DiSC18(3) and would require thorough evaluation and validation by trained personnel in a controlled laboratory setting before implementation.
-
Advanced Oxidation Processes (AOPs): One study on the degradation of a fluorescent dye, Solvent Green 7, utilized a UV/H₂O₂ system.[3] This process generates highly reactive hydroxyl radicals that can break down organic molecules. The degradation pathways for this dye led to naphthalene (B1677914) and benzene (B151609) derivatives, and ultimately to water and carbon dioxide.[3] The applicability and safety of this method for the perchlorate salt of DiSC18(3) are unknown.
-
Photodegradation: Some fluorescent dyes are known to degrade upon exposure to light.[4][5] This process can be influenced by the presence of other substances, such as reactive oxygen species.[4][5] However, the degradation products are not always well-characterized and may themselves be hazardous.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of DiSC18(3).
Caption: A flowchart outlining the proper procedure for the disposal of DiSC18(3) waste.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of DiSC18(3), minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and the latest Safety Data Sheets for the most current information.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Degradation of fluorescent dye-Solvent Green 7 (HPTS) in wastewater by advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling DiSC18(3)
Essential Safety and Handling Guide for DiIC18(3)
This guide provides crucial safety and logistical information for the handling and disposal of DiIC18(3), a lipophilic fluorescent dye commonly used for labeling cellular membranes. Adherence to these procedures is vital for ensuring laboratory safety and proper experimental conduct.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling DiIC18(3).
| PPE Category | Item | Specifications |
| Eye Protection | Safety Eyewear | Chemical splash goggles or safety glasses with side shields. |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Protective Clothing | Laboratory coat. |
Emergency First Aid Procedures
In the event of exposure to DiIC18(3), immediate action is critical. The following table summarizes the recommended first aid measures.
| Exposure Route | First Aid Action |
| Skin Contact | Rinse the affected area with plenty of water. If symptoms arise, seek medical advice.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek medical advice.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not give anything by mouth to an unconscious person. Seek medical advice if symptoms arise.[1] |
| Inhalation | Move the person to fresh air. If symptoms arise, seek medical advice. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of DiIC18(3) and to prevent accidental exposure.
Handling
-
Avoid Contact: Prevent direct contact with skin and eyes. Do not ingest or inhale.[1]
-
Ventilation: Use in a well-ventilated area to avoid breathing vapors, mist, or gas.[1]
-
Good Laboratory Practices: Follow standard safe laboratory practices when handling the substance.[1]
Storage
-
Container: Keep the container tightly closed.[1]
-
Conditions: Store in a dry, cool, and well-ventilated place.[1]
-
Light Exposure: Protect the material from long-term exposure to light.[1]
Disposal Plan
All waste materials should be collected and disposed of in accordance with applicable local, state, and federal regulations. Prevent the product from entering drains to avoid environmental contamination.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling and disposing of DiIC18(3) in a laboratory setting.
Caption: Workflow for safe handling and disposal of DiIC18(3).
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
